Product packaging for 2-Fluoro-5-iodobenzylamine(Cat. No.:)

2-Fluoro-5-iodobenzylamine

Cat. No.: B15091126
M. Wt: 251.04 g/mol
InChI Key: CBVLPPDEQWTZHI-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzylamine (CAS 771572-96-4) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a benzylamine group with fluorine and iodine substituents on the aromatic ring, giving it distinct reactivity for use in cross-coupling reactions and as a precursor for more complex molecules . Its molecular formula is C7H7FIN, and it has a molecular weight of 251.04 g/mol . The presence of both fluorine and iodine on the benzene ring makes this amine a versatile scaffold, particularly in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The iodine serves as an excellent handle for further functionalization via metal-catalyzed reactions, such as Suzuki or Heck couplings, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity in biologically active compounds. Related compounds, such as its hydrochloride salt (CAS 2680539-10-8), are also available for research purposes . As with all fine chemicals, proper handling procedures should be observed. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or household use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FIN B15091126 2-Fluoro-5-iodobenzylamine

Properties

Molecular Formula

C7H7FIN

Molecular Weight

251.04 g/mol

IUPAC Name

(2-fluoro-5-iodophenyl)methanamine

InChI

InChI=1S/C7H7FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2

InChI Key

CBVLPPDEQWTZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CN)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-iodobenzylamine: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-iodobenzylamine is a substituted benzylamine that holds potential as a valuable building block in medicinal chemistry and drug discovery. The presence of both fluorine and iodine atoms on the aromatic ring imparts unique physicochemical properties that can influence a molecule's biological activity, metabolic stability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a likely synthetic route for this compound, based on established chemical principles and data from analogous compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes inferred properties and generalized experimental protocols.

Chemical Structure and Properties

The chemical structure of this compound combines a benzylamine core with two key halogen substitutions on the phenyl ring. The fluorine atom at the 2-position and the iodine atom at the 5-position are expected to significantly influence the molecule's electronic and steric characteristics.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₇H₇FIN-
Molecular Weight 251.04 g/mol -
LogP 2.5 - 3.5Estimated based on similar structures. The presence of the lipophilic iodine atom is expected to increase the LogP value.
pKa (amine) 8.5 - 9.5The electron-withdrawing effect of the fluorine and iodine atoms is expected to slightly decrease the basicity of the amine compared to unsubstituted benzylamine.
Boiling Point Not availableExpected to be significantly higher than benzylamine due to the increased molecular weight.
Melting Point Not availableLikely a solid at room temperature, similar to other substituted benzylamines.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.Typical for benzylamine derivatives.

Note: The properties listed above are estimations derived from computational models and data from structurally related compounds due to the absence of experimentally determined values in the searched literature.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Key Features
¹H NMR Aromatic protons: δ 7.0-8.0 ppm (complex splitting pattern due to F-H and H-H coupling). Methylene protons (-CH₂-): δ 3.8-4.2 ppm (singlet or doublet). Amine protons (-NH₂): Broad singlet, chemical shift dependent on solvent and concentration.
¹³C NMR Aromatic carbons: δ 110-165 ppm (C-F and C-I carbons will show characteristic shifts and coupling). Methylene carbon (-CH₂-): δ 40-50 ppm.
¹⁹F NMR A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.
Mass Spec (MS) Expected molecular ion peak (M+) at m/z = 251.

Note: These are predicted values and should be confirmed by experimental analysis.

Synthesis of this compound

A common and effective method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. In this case, this compound can be synthesized from 2-Fluoro-5-iodobenzaldehyde.

Proposed Synthetic Workflow

The synthesis involves two main steps: the formation of an imine intermediate followed by its reduction to the desired amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-Fluoro-5-iodobenzaldehyde C Imine Intermediate A->C Reaction B Ammonia (or ammonium salt) B->C E This compound C->E Reduction D Reducing Agent (e.g., Sodium Borohydride) D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol for the reductive amination of a benzaldehyde to a benzylamine. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2-Fluoro-5-iodobenzaldehyde

  • Ammonia solution (e.g., 7N in methanol) or Ammonium acetate

  • Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., Methanol, Dichloromethane)

  • Glacial acetic acid (if using sodium triacetoxyborohydride)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Imine Formation:

    • Dissolve 2-Fluoro-5-iodobenzaldehyde (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the ammonia source (e.g., ammonia in methanol, 1.5-2 equivalents) to the solution. If using ammonium acetate, it can be added directly.

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise to the reaction mixture. Control the addition to maintain a low temperature.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Workup and Purification:

    • Quench the reaction by slowly adding water or a dilute acid solution (e.g., 1M HCl) to decompose the excess reducing agent.

    • Adjust the pH of the aqueous layer to basic (pH > 10) using a sodium hydroxide solution to ensure the amine is in its free base form.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Role in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds, particularly those containing fluorine and iodine, are of significant interest in drug discovery.[1][2]

  • Fluorine: The incorporation of fluorine into a drug candidate can enhance its metabolic stability by blocking sites of oxidative metabolism.[1] Its high electronegativity can also modulate the pKa of nearby functional groups, influencing the molecule's binding affinity and pharmacokinetic properties.[1]

  • Iodine: The iodine atom is a large and lipophilic substituent that can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further functionalization through cross-coupling reactions.

The presence of both fluorine and iodine in this compound makes it a versatile scaffold for the synthesis of novel bioactive compounds. The benzylamine moiety itself is a common structural motif in many pharmaceuticals.

Safety and Handling

As there is no specific safety data sheet (SDS) available for this compound, precautions should be based on the known hazards of similar substituted benzylamines.

Table 3: General Safety and Handling Precautions

HazardPrecaution
Toxicity Assumed to be toxic if ingested, inhaled, or absorbed through the skin.
Irritation May cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
Handling Avoid generating dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disclaimer: This information is for guidance only and is based on data for similar compounds. A thorough risk assessment should be conducted before handling this chemical.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for applications in drug discovery and development. While direct experimental data is scarce, its synthesis is achievable through established methods like reductive amination. The unique combination of fluorine and iodine substitutions on the benzylamine scaffold provides a rich platform for the design and synthesis of novel molecules with potentially enhanced pharmacological properties. Further research is warranted to fully characterize this compound and explore its utility as a key building block in the creation of next-generation therapeutics.

References

2-Fluoro-5-iodobenzylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Fluoro-5-iodobenzylamine, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct public data for this compound, this guide also includes critical information on its immediate precursor, 2-Fluoro-5-iodobenzonitrile, and outlines a potential synthetic route.

Physicochemical Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Not FoundC₇H₇FIN251.04 (Calculated)
2-Fluoro-5-iodobenzonitrile 351003-36-6C₇H₃FIN247.01

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its corresponding nitrile precursor, 2-Fluoro-5-iodobenzonitrile. This is a common and effective method for the preparation of benzylamines.

Proposed Experimental Protocol: Reduction of 2-Fluoro-5-iodobenzonitrile

This protocol outlines a standard procedure for the reduction of a benzonitrile to a benzylamine using a metal hydride reducing agent.

Materials:

  • 2-Fluoro-5-iodobenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 2-Fluoro-5-iodobenzonitrile in an anhydrous solvent (diethyl ether or THF) is prepared in a round-bottom flask.

  • Addition of Reducing Agent: The flask is cooled in an ice bath, and a solution of the reducing agent (e.g., LiAlH₄ in ether or BH₃·THF in THF) is added dropwise via a dropping funnel with continuous stirring. The addition rate should be controlled to maintain a low reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution.

  • Workup: The resulting slurry is filtered, and the solid is washed with the reaction solvent. The organic filtrate is then washed with a brine solution, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by standard techniques such as distillation under reduced pressure or column chromatography to yield the pure product.

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from the commercially available precursor to the target compound.

G precursor 2-Fluoro-5-iodobenzonitrile (CAS: 351003-36-6) product This compound precursor->product Reduction (e.g., LiAlH₄ or BH₃·THF)

Caption: Proposed synthesis of this compound.

Synthesis Pathway for 2-Fluoro-5-iodobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-fluoro-5-iodobenzylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the regioselective iodination of 2-fluorobenzaldehyde, followed by reductive amination of the resulting 2-fluoro-5-iodobenzaldehyde. This document details the experimental protocols for these key transformations and presents the associated quantitative data in a structured format.

I. Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence. The initial step involves the electrophilic iodination of commercially available 2-fluorobenzaldehyde. The electron-donating nature of the formyl group's oxygen and the ortho-, para-directing effect of the fluorine atom favor the introduction of iodine at the 5-position. The subsequent and final step is the conversion of the aldehyde functional group in 2-fluoro-5-iodobenzaldehyde to a primary amine via reductive amination.

Synthesis_Pathway 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Iodination Iodination 2-Fluorobenzaldehyde->Iodination I2, HIO3 2-Fluoro-5-iodobenzaldehyde 2-Fluoro-5-iodobenzaldehyde Iodination->2-Fluoro-5-iodobenzaldehyde Reductive_Amination Reductive Amination 2-Fluoro-5-iodobenzaldehyde->Reductive_Amination 1. NH4Cl 2. NaBH4 This compound This compound Reductive_Amination->this compound

Figure 1: Overall synthesis workflow for this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that the yields are based on analogous reactions and may vary depending on the specific experimental conditions.

StepStarting MaterialProductReagentsSolventYield (%)Purity (%)
12-Fluorobenzaldehyde2-Fluoro-5-iodobenzaldehydeIodine, Iodic AcidEthanol~85>97
22-Fluoro-5-iodobenzaldehydeThis compoundAmmonium Chloride, Sodium BorohydrideMethanol~90>98

III. Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-iodobenzaldehyde via Iodination of 2-Fluorobenzaldehyde

This protocol is adapted from a general method for the iodination of substituted hydroxybenzaldehydes, which is applicable to other activated aromatic aldehydes.

Workflow Diagram:

Iodination_Workflow Start Dissolve Dissolve 2-fluorobenzaldehyde and iodine in ethanol Start->Dissolve Heat Heat to 35°C Dissolve->Heat Add_Iodic_Acid Add aqueous iodic acid and stir for 2 hours Heat->Add_Iodic_Acid Quench Neutralize excess iodine with sodium thiosulphate solution Add_Iodic_Acid->Quench Isolate Isolate crude product Quench->Isolate Purify Purify by column chromatography Isolate->Purify End Purify->End

Figure 2: Experimental workflow for the iodination of 2-fluorobenzaldehyde.

Methodology:

  • A mixture of 2-fluorobenzaldehyde (0.05 mol) and iodine crystals (0.02 mol) is dissolved in ethyl alcohol (20 mL).

  • The reaction mixture is heated to approximately 35°C.

  • Iodic acid (0.01 mol) in water (2 mL) is added to the stirred solution.

  • The reaction is stirred at this temperature for 2 hours.

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess iodine is neutralized by the addition of a saturated sodium thiosulphate solution.

  • The crude product is then isolated and purified by column chromatography to yield 2-fluoro-5-iodobenzaldehyde.

Step 2: Synthesis of this compound via Reductive Amination

This procedure is a general and efficient method for the reductive amination of aldehydes.[1][2][3]

Workflow Diagram:

Reductive_Amination_Workflow Start Dissolve Dissolve 2-fluoro-5-iodobenzaldehyde and ammonium chloride in methanol Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NaBH4 Add sodium borohydride portion-wise Cool->Add_NaBH4 Stir Stir at room temperature Add_NaBH4->Stir Quench Quench with water Stir->Quench Extract Extract with an organic solvent Quench->Extract Dry_and_Concentrate Dry and concentrate the organic phase Extract->Dry_and_Concentrate Purify Purify by column chromatography or recrystallization Dry_and_Concentrate->Purify End Purify->End

Figure 3: Experimental workflow for the reductive amination of 2-fluoro-5-iodobenzaldehyde.

Methodology:

  • In a round-bottomed flask, 2-fluoro-5-iodobenzaldehyde (1 mmol) and ammonium chloride (1.2 mmol) are dissolved in methanol (10 mL).

  • The solution is cooled to 0°C in an ice bath.

  • Sodium borohydride (1.5 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction is quenched by the slow addition of water (10 mL).

  • The product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

IV. Conclusion

The described two-step synthesis pathway offers a reliable and efficient method for the preparation of this compound. The starting materials and reagents are readily available, and the reaction conditions are generally mild. This guide provides a solid foundation for researchers and scientists to produce this key intermediate for applications in drug discovery and development. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-iodobenzylamine: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 2-Fluoro-5-iodobenzylamine, a key intermediate in pharmaceutical and agrochemical research. The document details three primary synthetic pathways, each originating from a different commercially available starting material. For each route, a thorough experimental protocol is provided, alongside quantitative data to facilitate comparison and process optimization. The logical flow of each synthesis is also visualized using chemical reaction pathway diagrams.

Executive Summary

The synthesis of this compound can be effectively achieved through three distinct routes, each with its own set of advantages and considerations. The choice of starting material—2-Fluoro-5-iodotoluene, 2-Fluoro-5-iodobenzaldehyde, or 2-Fluoro-5-iodobenzonitrile—will largely depend on reagent availability, scalability, and the desired purity profile of the final product. This guide presents a comparative analysis of these methods to aid researchers in selecting the most suitable pathway for their specific needs.

Synthetic Pathways Overview

Three principal synthetic routes are detailed below:

  • Route 1: A two-step synthesis commencing with the benzylic bromination of 2-Fluoro-5-iodotoluene, followed by amination of the resulting benzyl bromide.

  • Route 2: A one-pot reductive amination of 2-Fluoro-5-iodobenzaldehyde with ammonia.

  • Route 3: The direct reduction of 2-Fluoro-5-iodobenzonitrile to the target benzylamine.

The following sections provide detailed experimental protocols, data summaries, and visual representations of each synthetic pathway.

Route 1: From 2-Fluoro-5-iodotoluene

This pathway involves the radical-initiated bromination of the benzylic position of 2-Fluoro-5-iodotoluene, followed by nucleophilic substitution with ammonia to yield the desired primary amine.

Logical Workflow for Route 1

Route 1: From 2-Fluoro-5-iodotoluene start 2-Fluoro-5-iodotoluene intermediate 2-Fluoro-5-iodobenzyl bromide start->intermediate NBS, AIBN CCl4, Reflux end_product This compound intermediate->end_product Aq. NH3 THF

Caption: Synthesis of this compound from 2-Fluoro-5-iodotoluene.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-iodobenzyl bromide

  • Reaction Setup: To a solution of 2-Fluoro-5-iodotoluene (1.0 eq) in carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS) (1.1 eq).

  • Initiation: Add a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.05 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield 2-Fluoro-5-iodobenzyl bromide.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 2-Fluoro-5-iodobenzyl bromide (1.0 eq) in tetrahydrofuran (THF).

  • Amination: Add an excess of aqueous ammonia (e.g., 28-30% solution) to the solution at room temperature.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Extract the reaction mixture with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or by forming the hydrochloride salt and recrystallizing.

Quantitative Data for Route 1
StepReactantsReagentsSolventTemperatureTimeYield
12-Fluoro-5-iodotolueneNBS, AIBNCCl4Reflux4-8 h~70-85%
22-Fluoro-5-iodobenzyl bromideAqueous NH3THFRoom Temp.6-12 h~60-75%

Route 2: From 2-Fluoro-5-iodobenzaldehyde

This route offers a more direct, one-pot synthesis through the reductive amination of 2-Fluoro-5-iodobenzaldehyde. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[1][2][3][4]

Logical Workflow for Route 2

Route 2: From 2-Fluoro-5-iodobenzaldehyde start 2-Fluoro-5-iodobenzaldehyde intermediate Iminium ion intermediate start->intermediate Ammonia end_product This compound intermediate->end_product NaBH(OAc)3 DCE

Caption: Synthesis via reductive amination of 2-Fluoro-5-iodobenzaldehyde.

Experimental Protocol
  • Reaction Setup: To a solution of 2-Fluoro-5-iodobenzaldehyde (1.0 eq)[5][6] in 1,2-dichloroethane (DCE), add a solution of ammonia in methanol (e.g., 7N solution, 2.0-3.0 eq).

  • Imine Formation: Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.[1][2][3][4]

  • Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed. The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Quantitative Data for Route 2
StepReactantsReagentsSolventTemperatureTimeYield
12-Fluoro-5-iodobenzaldehydeAmmonia, NaBH(OAc)3DCERoom Temp.2-4 h~80-95%

Route 3: From 2-Fluoro-5-iodobenzonitrile

This synthetic approach involves the reduction of the nitrile functional group of 2-Fluoro-5-iodobenzonitrile to the corresponding primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly used for this transformation.[7]

Logical Workflow for Route 3

Route 3: From 2-Fluoro-5-iodobenzonitrile start 2-Fluoro-5-iodobenzonitrile end_product This compound start->end_product 1. LiAlH4, THF 2. H2O work-up

Caption: Synthesis of this compound by nitrile reduction.

Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the LAH suspension to 0 °C using an ice bath. Add a solution of 2-Fluoro-5-iodobenzonitrile (1.0 eq)[4][8] in anhydrous THF dropwise to the suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Quantitative Data for Route 3
StepReactantsReagentsSolventTemperatureTimeYield
12-Fluoro-5-iodobenzonitrileLiAlH4THFReflux2-4 h~75-90%

Conclusion

The synthesis of this compound can be accomplished through several efficient methods. The reductive amination of 2-Fluoro-5-iodobenzaldehyde (Route 2) often provides the highest yields in a single step with mild reaction conditions. The reduction of 2-Fluoro-5-iodobenzonitrile (Route 3) is also a high-yielding and direct approach, though it requires the use of the highly reactive and moisture-sensitive reagent, lithium aluminum hydride. The two-step synthesis from 2-Fluoro-5-iodotoluene (Route 1) is a viable alternative, particularly if the starting material is more readily available or cost-effective. The selection of the optimal synthetic route will be guided by factors such as laboratory capabilities, safety considerations, and economic constraints. This guide provides the necessary technical details to enable researchers and drug development professionals to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.

References

Physical and chemical properties of 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Fluoro-5-iodobenzylamine is a novel or not widely documented compound. As such, direct experimental data is limited. The information presented in this guide, including physical, chemical, and spectroscopic properties, has been extrapolated from data on structurally analogous compounds, namely 2-fluorobenzylamine and 3-iodobenzylamine, as well as established principles of organic chemistry. The experimental protocols provided are proposed methodologies for its synthesis and characterization.

Introduction

Substituted benzylamines are a critical structural motif in a vast array of biologically active molecules and pharmaceutical agents.[1] The strategic placement of halogen atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while an iodine atom can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) or as a heavy atom for crystallographic studies. This guide provides a comprehensive overview of the predicted physical and chemical properties, proposed synthetic methodologies, and expected analytical characteristics of this compound, a promising building block for novel chemical entities.

Physical and Chemical Properties

The physical and chemical properties of this compound have been estimated based on the known properties of 2-fluorobenzylamine and 3-iodobenzylamine. These values should be considered as approximations and require experimental verification.

Table 1: Calculated and Estimated Physical Properties

PropertyValueBasis of Estimation
Molecular Formula C₇H₇FINCalculated
Molecular Weight 251.04 g/mol Calculated
Appearance Colorless to pale yellow liquid or solidAnalogy to 2-fluorobenzylamine (liquid) and 3-iodobenzylamine (solid)
Boiling Point > 132 °C / 8 mmHgExpected to be higher than 3-iodobenzylamine due to increased molecular weight
Density ~1.8 g/mL at 25 °CExpected to be higher than 3-iodobenzylamine (1.748 g/mL)
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); limited solubility in water.[2]General solubility of benzylamines

Proposed Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of this compound: the reduction of 2-fluoro-5-iodobenzonitrile and the reductive amination of 2-fluoro-5-iodobenzaldehyde.

Synthesis via Reduction of 2-Fluoro-5-iodobenzonitrile

This method is based on the established reduction of nitriles to primary amines.

dot

Caption: Synthetic workflow for the reduction of a nitrile to a benzylamine.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-fluoro-5-iodobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF via the dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Synthesis via Reductive Amination of 2-Fluoro-5-iodobenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[1]

dot

Caption: Workflow for the reductive amination of an aldehyde to a benzylamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-iodobenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the in situ formation of the imine.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods. The following are the expected spectral characteristics based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
-CH₂-~3.8~45
Aromatic CH7.0 - 7.8115 - 145
Aromatic C-F-~160 (d, ¹JCF ≈ 245 Hz)
Aromatic C-I-~90
Aromatic C-CH₂NH₂-~140
-NH₂1.5 - 2.5 (broad singlet)-

Note: Chemical shifts are referenced to TMS. 'd' denotes a doublet, and JCF is the one-bond carbon-fluorine coupling constant.

dot

Caption: Logical relationship of expected NMR signals for characterization.

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HSymmetric & Asymmetric Stretch3400 - 3250 (two bands for primary amine)
N-HBend1650 - 1580
C-H (aromatic)Stretch3100 - 3000
C-H (aliphatic)Stretch3000 - 2850
C=C (aromatic)Stretch1600 - 1450
C-NStretch1335 - 1250
C-FStretch1250 - 1000
C-IStretch~500
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the target compound.

  • Expected Molecular Ion (M⁺): m/z = 251.04

  • Major Fragmentation Pathways:

    • Loss of the amino group (-NH₂) to form a benzyl cation.

    • Cleavage of the C-N bond.

    • Potential loss of iodine or fluorine, although less common in initial fragmentation.

Safety and Handling

Substituted benzylamines should be handled with care in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on analogous compounds, this compound is expected to be corrosive and may cause skin and eye irritation.[4][5] In case of contact, rinse the affected area immediately with copious amounts of water.

Potential Applications

This compound is a versatile intermediate with potential applications in:

  • Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents, particularly in areas where halogenated aromatic moieties are known to enhance biological activity.[6]

  • Agrochemicals: As a building block for new pesticides and herbicides.

  • Materials Science: For the synthesis of novel polymers and functional materials.

  • Organic Synthesis: The iodo-substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of further complexity.

References

2-Fluoro-5-iodobenzylamine: A Versatile Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Fluoro-5-iodobenzylamine is a halogenated aromatic amine that holds significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research. Its unique trifunctional substitution pattern—a reactive primary amine, a synthetically versatile iodine atom, and an electron-withdrawing fluorine atom—offers a rich platform for molecular elaboration and the introduction of key pharmacophoric features. This guide provides a comprehensive overview of its core characteristics, a plausible synthetic route, and its anticipated utility in modern chemical synthesis.

Molecular Structure and Key Identifiers

This compound is characterized by a benzene ring substituted with a fluoromethylamine group at position 1, a fluorine atom at position 2, and an iodine atom at position 5.

IdentifierValue
IUPAC Name (2-Fluoro-5-iodophenyl)methanamine
Molecular Formula C₇H₇FIN
Molecular Weight 251.04 g/mol
Canonical SMILES C1=CC(=C(C=C1I)F)CN
InChI Key InChI=1S/C7H7FIN/c8-6-2-1-5(9)3-4(6)10/h1-3H,10H2

Physicochemical Properties

PropertyPredicted Value / Information
Physical State Likely a liquid or low-melting solid at room temperature
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, MeOH)
pKa (of the amine) Estimated to be around 8-9

Synthetic Pathway

A robust and widely applicable method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This approach offers a direct and efficient route to this compound from the commercially available precursor, 2-Fluoro-5-iodobenzaldehyde.

Proposed Synthesis: Reductive Amination

The conversion of 2-Fluoro-5-iodobenzaldehyde to this compound can be achieved in a one-pot reaction. The aldehyde is first reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G aldehyde 2-Fluoro-5-iodobenzaldehyde imine Intermediate Imine aldehyde->imine Imine Formation ammonia Ammonia (e.g., NH4Cl, NH3 in MeOH) ammonia->imine benzylamine This compound imine->benzylamine Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reducing_agent->benzylamine

Commercial Availability and Synthetic Pathways of 2-Fluoro-5-iodobenzylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 2-Fluoro-5-iodobenzylamine, a fluorinated and iodinated benzylamine derivative of increasing interest to researchers, scientists, and drug development professionals. While direct commercial availability of this compound is limited, this guide details the readily accessible precursors and provides experimentally relevant synthetic pathways for its laboratory-scale preparation.

Commercial Availability of Precursors

Direct sourcing of this compound is challenging. However, its key precursors are commercially available from various chemical suppliers. Researchers can readily obtain the following starting materials, enabling the synthesis of the target compound.

Table 1: Commercial Availability of Key Precursors

Precursor CompoundTypical PurityCommon Suppliers
2-Fluoro-5-iodobenzoic acid≥97%Sigma-Aldrich, Thermo Fisher Scientific, TCI
2-Fluoro-5-iodobenzaldehyde≥97%Sigma-Aldrich, Combi-Blocks, Fluorochem
2-Fluoro-5-iodobenzoyl chloride≥97%Alfa Aesar, Oakwood Chemical

Synthetic Pathways to this compound

Two primary synthetic routes from commercially available precursors are outlined below. These methods are standard transformations in organic synthesis and can be adapted for the specific substrate.

Reductive Amination of 2-Fluoro-5-iodobenzaldehyde

A common and efficient method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from 2-Fluoro-5-iodobenzaldehyde and an ammonia source, followed by its reduction to the desired benzylamine.

G 2-Fluoro-5-iodobenzaldehyde 2-Fluoro-5-iodobenzaldehyde Imine Intermediate Imine Intermediate 2-Fluoro-5-iodobenzaldehyde->Imine Intermediate Reaction with Ammonia Source Ammonia Source Ammonia Source->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound

Figure 1: Reductive amination workflow.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 2-Fluoro-5-iodobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 eq). The reaction is typically stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a common and cost-effective choice (typically 1.5-2.0 eq). The reaction is stirred at room temperature or cooled in an ice bath, depending on the reactivity of the substrate. The reaction is monitored until the disappearance of the imine intermediate.

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The solvent is typically removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Conversion of 2-Fluoro-5-iodobenzoic Acid

Another viable route involves the conversion of the carboxylic acid to the benzylamine. This multi-step process typically proceeds through an amide intermediate.

G 2-Fluoro-5-iodobenzoic acid 2-Fluoro-5-iodobenzoic acid Acyl Chloride Intermediate Acyl Chloride Intermediate 2-Fluoro-5-iodobenzoic acid->Acyl Chloride Intermediate Activation Thionyl Chloride or Oxalyl Chloride Thionyl Chloride or Oxalyl Chloride Thionyl Chloride or Oxalyl Chloride->Acyl Chloride Intermediate Amide Intermediate Amide Intermediate Acyl Chloride Intermediate->Amide Intermediate Amidation Ammonia Ammonia Ammonia->Amide Intermediate This compound This compound Amide Intermediate->this compound Reduction Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->this compound

Figure 2: Synthesis from benzoic acid.

Experimental Protocol: Conversion from Benzoic Acid

  • Amide Formation: 2-Fluoro-5-iodobenzoic acid (1.0 eq) is first converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to form 2-Fluoro-5-iodobenzamide.

  • Reduction of the Amide: The formed amide is then reduced to the benzylamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in a solvent like tetrahydrofuran (THF) is typically required for this transformation. The reaction is usually performed at room temperature or under reflux, depending on the specific reducing agent and substrate.

  • Work-up and Purification: Careful quenching of the reaction is crucial, especially when using hydrides like LiAlH₄. The reaction is typically cooled in an ice bath and quenched sequentially with water, a sodium hydroxide solution, and then more water (Fieser workup). The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in medicinal chemistry. The presence of both fluorine and iodine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Fluorine: The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.

  • Iodine: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. It also serves as a handle for further chemical modifications, such as cross-coupling reactions.

Substituted benzylamines are a common scaffold in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. Given the precedence of fluorinated and halogenated compounds in drug discovery, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further screening and biological evaluation of this compound and its derivatives are warranted to explore its full potential in various disease areas.

This technical guide provides a foundational understanding for researchers interested in working with this compound. The provided synthetic routes offer practical methods for its preparation, opening avenues for its exploration in drug discovery and development programs.

Core Safety Profile of 2-Fluoro-5-iodobenzylamine: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers a detailed overview of the anticipated safety and handling requirements for 2-Fluoro-5-iodobenzylamine, tailored for researchers, scientists, and professionals in drug development. By examining the safety data of its structural analogs, we can extrapolate a probable hazard profile, enabling proactive implementation of appropriate safety protocols.

Comparative Analysis of Physicochemical Properties

The physical and chemical properties of a substance are fundamental to understanding its potential hazards and determining appropriate handling and storage conditions. The table below summarizes the available data for the selected structural analogs.

Property2-Fluoro-5-iodobenzaldehyde3-Iodobenzylamine2-Fluorobenzylamine
CAS Number 146137-76-0[1]696-40-289-99-6[2][3]
Molecular Formula C₇H₄FIO[1]C₇H₈INC₇H₈FN[3]
Molecular Weight 250.01 g/mol [1]233.05 g/mol 125.14 g/mol [3]
Appearance Crystals and ChunksSolidBrown liquid[3]
Melting Point 45-48 °C[1]Not available245-246 °C (solvent: N,N-dimethylformamide)[3]
Boiling Point Not available132 °C @ 8 mmHg73-75 °C @ 17 hPa[3]
Density Not available1.748 g/mL at 25 °C1.095 g/cm³ at 25 °C[3]
Flash Point Not applicable[1]>113 °C (closed cup)67 °C (closed cup)[3]
Anticipated Hazard Profile and GHS Classification

Based on the hazard classifications of its analogs, this compound is likely to be a hazardous substance. The presence of the benzylamine moiety suggests potential corrosive properties, while the iodo- and fluoro- substitutions on the aromatic ring can influence its toxicity and irritant effects.

GHS Hazard Classification2-Fluoro-5-iodobenzaldehyde3-Iodobenzylamine / 3-Iodobenzylamine hydrochloride2-Fluorobenzylamine
Acute Toxicity, Oral Acute Tox. 3 (H301: Toxic if swallowed)[1]Not classifiedNot classified
Skin Corrosion/Irritation Skin Irrit. 2 (H315: Causes skin irritation)[1]Skin Irrit. 2 (H315: Causes skin irritation)[4]Skin Corr. 1B (H314: Causes severe skin burns and eye damage)[2]
Serious Eye Damage/Irritation Eye Irrit. 2 (H319: Causes serious eye irritation)[1]Eye Irrit. 2 / 2A (H319: Causes serious eye irritation)[4]Eye Dam. 1 (part of H314)
Respiratory/Skin Sensitization Not classifiedResp. Sens. 1 (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled), Skin Sens. 1 (H317: May cause an allergic skin reaction)[4]Not classified
Specific Target Organ Toxicity (Single Exposure) STOT SE 3 (H335: May cause respiratory irritation)[1]STOT SE 3 (H335: May cause respiratory irritation)[4]Not classified
Reproductive Toxicity Not classifiedRepr. 2 (H361: Suspected of damaging fertility or the unborn child)Not classified

Given this data, it is prudent to handle this compound as a substance that is potentially toxic if swallowed, causes severe skin and eye irritation or burns, may cause respiratory irritation and sensitization, and could have reproductive toxicity effects.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. Based on the hazards identified from its analogs, the following PPE is recommended:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and contact with corrosive and irritant materials.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.Prevents skin contact, which may cause irritation, burns, or sensitization.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Minimizes inhalation of vapors or aerosols, which may cause respiratory irritation or sensitization.[5]
Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage prep_sds Review Supplier-Specific SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_reaction Perform Experiment in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe storage_conditions Store in a Cool, Dry, Well-Ventilated Area cleanup_waste->storage_conditions cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_lock Store Locked Up storage_conditions->storage_lock

Safe Handling Workflow for this compound.
Emergency and First-Aid Procedures

Prompt and appropriate first-aid measures are crucial in the event of an exposure. The procedures outlined below are based on the recommendations for the structural analogs.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3]
Hazard and Precautionary Relationship Diagram

The following diagram illustrates the logical connections between the potential hazards of this compound and the necessary precautionary measures.

cluster_hazards Potential Hazards cluster_precautions Precautionary Measures H1 Skin & Eye Contact (Irritation/Burns) P1 Wear Gloves, Goggles, Face Shield, Lab Coat H1->P1 Mitigates H2 Inhalation (Respiratory Irritation/Sensitization) P2 Work in a Chemical Fume Hood H2->P2 Mitigates H3 Ingestion (Toxicity) P3 Prohibit Eating, Drinking, Smoking in Lab H3->P3 Mitigates H4 Systemic Effects (e.g., Reproductive Toxicity) P4 Review SDS & Understand Long-Term Risks H4->P4 Informs

References

Potential Research Frontiers for 2-Fluoro-5-iodobenzylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Fluoro-5-iodobenzylamine is a halogenated aromatic amine that holds significant promise as a versatile building block for the synthesis of novel therapeutic agents and molecular probes. Its unique substitution pattern, featuring both a fluorine and an iodine atom, offers medicinal chemists a dual handle for structural modification and radiolabeling, opening up diverse avenues for research and development. This technical guide provides an in-depth analysis of potential research areas for this compound, complete with physicochemical properties, detailed synthetic protocols, and proposed applications in drug discovery, with a particular focus on neuropharmacology and oncology.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting the pharmacokinetic profile of its derivatives.

PropertyValue
Molecular Formula C₇H₇FIN
Molecular Weight 251.04 g/mol
Appearance Expected to be a solid or oil
Solubility Likely soluble in organic solvents like methanol, ethanol, and dichloromethane
Reactivity The primary amine is nucleophilic and can undergo a variety of reactions. The iodine atom is susceptible to palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2-fluoro-5-iodobenzaldehyde. This method is favored for its operational simplicity and high functional group tolerance.

Experimental Protocol: Reductive Amination of 2-Fluoro-5-iodobenzaldehyde

This protocol outlines a general procedure for the synthesis of this compound via reductive amination using sodium borohydride.

Materials:

  • 2-Fluoro-5-iodobenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Methanol

  • Sodium borohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-fluoro-5-iodobenzaldehyde (1.0 eq) in methanol. Add a solution of ammonium acetate (10 eq) or aqueous ammonia (excess) to the flask. Stir the mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Foaming may occur.

  • Quenching and Extraction: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.

  • Work-up: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine.

G 2-Fluoro-5-iodobenzaldehyde 2-Fluoro-5-iodobenzaldehyde Imine Intermediate Imine Intermediate 2-Fluoro-5-iodobenzaldehyde->Imine Intermediate + NH3/NH4OAc - H2O This compound This compound Imine Intermediate->this compound [H] (e.g., NaBH4) G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation This compound This compound N-Substituted Derivatives N-Substituted Derivatives This compound->N-Substituted Derivatives Alkylation/ Acylation Stannylated Precursor Stannylated Precursor N-Substituted Derivatives->Stannylated Precursor Stannylation In vitro Binding Assays In vitro Binding Assays N-Substituted Derivatives->In vitro Binding Assays 18F-Radiolabeled Ligand 18F-Radiolabeled Ligand Stannylated Precursor->18F-Radiolabeled Ligand [18F]Fluorination 18F-Radiolabeled Ligand->In vitro Binding Assays Receptor Affinity (Ki, IC50) In vivo PET Imaging In vivo PET Imaging In vitro Binding Assays->In vivo PET Imaging Brain Uptake & Specificity

The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzylamines have emerged as a cornerstone in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the benzylamine scaffold imparts a unique combination of steric and electronic properties, profoundly influencing the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This in-depth technical guide explores the synthesis, reactivity, and application of this versatile class of compounds, providing detailed experimental protocols, quantitative data, and visual workflows to aid researchers in harnessing their synthetic potential.

The introduction of fluorine can significantly alter a molecule's pKa, conformation, and susceptibility to metabolic degradation by cytochrome P450 enzymes. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of lipophilicity and metabolic stability.[1] These attributes have made fluorinated benzylamines indispensable building blocks in the synthesis of a wide array of pharmaceuticals, from treatments for endometriosis to therapies for Parkinson's disease.

Synthetic Methodologies for Fluorinated Benzylamines

The preparation of fluorinated benzylamines can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include the reductive amination of fluorinated benzaldehydes, the Gabriel synthesis from fluorinated benzyl halides, and nucleophilic aromatic substitution reactions.

Reductive Amination of Fluorinated Benzaldehydes

Reductive amination stands as one of the most direct and widely employed methods for the synthesis of primary, secondary, and tertiary amines. This one-pot reaction typically involves the initial formation of an imine or iminium ion from a fluorinated benzaldehyde and an amine (or ammonia), followed by in-situ reduction with a suitable hydride reagent.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective as it selectively reduces the iminium ion in the presence of the unreacted aldehyde.

Below is a general workflow for the reductive amination of a fluorinated benzaldehyde:

G start Start: Fluorinated Benzaldehyde + Amine/Ammonia imine_formation Imine/Iminium Ion Formation (Acid or Base Catalysis) start->imine_formation reduction In-situ Reduction (e.g., NaBH4, NaBH3CN) imine_formation->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: Fluorinated Benzylamine purification->product

Caption: General workflow for reductive amination.

Gabriel Synthesis of Fluorinated Benzylamines

The Gabriel synthesis offers a robust method for the preparation of primary amines, effectively avoiding the over-alkylation often observed in direct alkylation methods.[2][3][4][5] The process begins with the N-alkylation of potassium phthalimide with a fluorinated benzyl halide. The resulting N-(fluorobenzyl)phthalimide is then cleaved, typically via hydrazinolysis, to liberate the desired primary amine.[6]

This method is particularly advantageous for producing clean primary amines from readily available fluorinated benzyl bromides or chlorides.

G start Start: Potassium Phthalimide + Fluorinated Benzyl Halide alkylation N-Alkylation (SN2 Reaction) start->alkylation intermediate Intermediate: N-(Fluorobenzyl)phthalimide alkylation->intermediate cleavage Cleavage (e.g., Hydrazine hydrate) intermediate->cleavage product Product: Primary Fluorinated Benzylamine cleavage->product

Caption: Workflow of the Gabriel synthesis.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key physicochemical and spectroscopic data for a selection of commonly used fluorinated benzylamines.

Table 1: Physicochemical Properties of Selected Fluorinated Benzylamines

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
4-Fluorobenzylamine140-75-0C₇H₈FN125.141831.0951.512
2,4-Difluorobenzylamine72235-52-0C₇H₇F₂N143.13183--
2-Fluoro-6-(trifluoromethyl)benzylamine239087-06-0C₈H₇F₄N193.14---
3,5-Bis(trifluoromethyl)benzylamine85068-29-7C₉H₇F₆N243.15---

Table 2: Spectroscopic Data for 4-Fluorobenzylamine

¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm) IR (cm⁻¹) MS (m/z)
7.25 (m, 2H), 6.98 (m, 2H), 3.85 (s, 2H), 1.45 (s, 2H)161.5 (d, J=243 Hz), 136.9 (d, J=3 Hz), 129.5 (d, J=8 Hz), 115.2 (d, J=21 Hz), 45.83360, 3280, 1605, 1510, 1220, 820125 (M+), 108, 96

Note: Spectroscopic data can vary slightly based on solvent and instrumentation.

Experimental Protocols

Synthesis of 4-Fluorobenzylamine via Gabriel Synthesis[6]

Materials:

  • N-(4-fluorobenzyl)phthalimide (25.5 g, 0.1 mol)

  • 80% Hydrazine hydrate solution (6.3 g, 0.1 mol)

  • Absolute ethanol (25 mL)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask, combine N-(4-fluorobenzyl)phthalimide (25.5 g) and absolute ethanol (25 mL).

  • Add 80% hydrazine hydrate solution (6.3 g) to the mixture.

  • Heat the reaction mixture to reflux for 30 minutes. A white precipitate will form.

  • After cooling, add excess concentrated hydrochloric acid to decompose the precipitate.

  • Add an appropriate amount of water and stir.

  • Filter the mixture by suction.

  • Neutralize the filtrate with sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined ether extracts and evaporate the solvent.

  • Purify the crude product by vacuum distillation, collecting the fraction at 44-46 °C (67 kPa).

Expected Yield: 7.1 g (56.5%)[6]

Synthesis of 2,4-Difluorobenzylamine from m-Difluorobenzene[11][12]

This is a multi-step synthesis.

Step 1: Synthesis of 2,4-Difluorobenzyl Halide

  • In a 500 mL four-necked flask, add acetonitrile (250 mL), paraformaldehyde (35 g, 1.17 mol), and m-difluorobenzene (45 g, 0.39 mol).

  • Slowly add 33% concentrated hydrochloric acid (200 mL, 2.4 mol) under stirring.

  • Add zinc chloride (21 g, 0.16 mol).

  • Slowly heat the mixture to reflux and react for 8 hours.

  • After cooling to room temperature, remove acetonitrile under reduced pressure.

  • Extract the two-phase mixture with dichloromethane.

  • Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-difluorobenzyl halide.

Step 2: Synthesis of the Quaternary Ammonium Salt

  • React the crude 2,4-difluorobenzyl halide with urotropine.

Step 3: Hydrolysis to 2,4-Difluorobenzylamine

  • Hydrolyze the quaternary ammonium salt with concentrated hydrochloric acid to yield 2,4-difluorobenzylamine.

Applications in Pharmaceutical Synthesis

Fluorinated benzylamines are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their incorporation can lead to enhanced potency, improved pharmacokinetic profiles, and better target selectivity.

Synthesis of Safinamide

Safinamide is a selective MAO-B inhibitor used in the treatment of Parkinson's disease.[10] The synthesis of Safinamide involves the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-alaninamide.[10][11]

G start Start: 4-(3-Fluorobenzyloxy)benzaldehyde + L-Alaninamide Hydrochloride neutralization Neutralization of L-Alaninamide (Triethylamine in Methanol) start->neutralization imine_formation Imine Formation neutralization->imine_formation reduction Reduction (Potassium Borohydride) imine_formation->reduction workup Workup and Isolation reduction->workup product Product: Safinamide workup->product

Caption: Synthetic pathway to Safinamide.

Synthesis of Elagolix

Elagolix is a GnRH antagonist used for the management of endometriosis-associated pain.[1] A key starting material in its synthesis is 2-fluoro-6-(trifluoromethyl)benzylamine, which is first converted to 1-[2-fluoro-6-(trifluoromethyl)]benzyl urea.[1]

Conclusion

Fluorinated benzylamines represent a class of molecules with immense synthetic utility, driven by the unique properties imparted by fluorine substitution. As demonstrated, their synthesis is accessible through well-established organic transformations, and their application as key building blocks in the pharmaceutical industry continues to expand. This guide provides a foundational understanding and practical protocols for researchers to leverage the power of fluorinated benzylamines in their own synthetic endeavors. Further exploration into novel fluorination methodologies and the development of new fluorinated benzylamine derivatives will undoubtedly continue to push the boundaries of drug discovery and materials science.

References

The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the multifaceted role of iodine in the functionalization of aromatic compounds. For researchers, medicinal chemists, and professionals in drug development, understanding the chemistry of iodinated aromatics is paramount for the design and synthesis of novel therapeutics and functional materials. This document details the synthesis of iodoarenes, the unique properties conferred by the iodine substituent, including its participation in halogen bonding, and its utility as a versatile synthetic handle in cross-coupling reactions. Furthermore, this guide delves into the significance of iodinated compounds in biological systems, with a particular focus on the thyroid hormone signaling pathway. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction workflows and biological pathways are provided to serve as a comprehensive resource for the scientific community.

Introduction: The Unique Position of Iodine in Aromatic Chemistry

Iodine, the heaviest stable halogen, holds a unique position in the functionalization of aromatic compounds. Its large atomic radius, high polarizability, and the relatively weak carbon-iodine (C-I) bond make iodinated aromatic compounds highly reactive and versatile intermediates in organic synthesis.[1] Unlike other halogens, the introduction of iodine onto an aromatic ring can be achieved with a high degree of regioselectivity under relatively mild conditions.[2] Moreover, the iodine substituent can act as a powerful directing group and a key reactive site for the construction of complex molecular architectures.

The utility of iodoarenes extends beyond their role as synthetic intermediates. The iodine atom itself can participate in a highly directional, non-covalent interaction known as halogen bonding. This interaction is increasingly being recognized for its importance in crystal engineering, materials science, and molecular recognition in biological systems.[3] In the realm of medicinal chemistry, the incorporation of iodine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. A prime example is the critical role of iodinated tyrosine derivatives in the form of thyroid hormones, which are essential for regulating metabolism, growth, and development in vertebrates.[4]

This guide will systematically cover the synthesis of functionalized iodoarenes, the theoretical and practical aspects of halogen bonding, the application of iodoarenes in palladium-catalyzed cross-coupling reactions, and the biological significance of iodinated aromatic compounds, exemplified by the thyroid hormone signaling pathway.

Synthesis of Functionalized Iodoarenes

The direct iodination of aromatic compounds is typically achieved through electrophilic aromatic substitution (SEAr). Due to the low electrophilicity of molecular iodine (I₂), an activating agent, usually an oxidizing agent, is required to generate a more potent iodinating species, often conceptualized as an iodine cation (I⁺) equivalent.[5] A variety of methods have been developed to effect this transformation, each with its own advantages in terms of reactivity, selectivity, and substrate scope.

Iodination with Molecular Iodine and an Oxidizing Agent

A classical and cost-effective method for the iodination of activated aromatic rings involves the use of molecular iodine in the presence of an oxidizing agent. Nitric acid (HNO₃) is a commonly employed oxidant.[2]

Experimental Protocol: Iodination of Acetanilide with I₂/HNO₃ in Acetic Acid [2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetanilide (1.35 g, 10 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: To the stirred solution, add powdered iodine (2.54 g, 10 mmol). Subsequently, add concentrated nitric acid (1.5 mL) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing 100 mL of water with crushed ice. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to afford 4-iodoacetanilide.

Table 1: Iodination of Various Aromatic Compounds using I₂/HNO₃/AcOH [2]

EntrySubstrateProductTime (hrs)Yield (%)
1Acetanilide4-Iodoacetanilide492
2Anisole4-Iodoanisole395
3Phenol2,4-Diiodophenol290
4Aniline2,4-Diiodoaniline3.588
5Vanillin5-Iodovanillin480
64-Nitroaniline2-Iodo-4-nitroaniline489
Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent that is particularly useful for electron-rich aromatic compounds.[6][7] The reactivity of NIS can be enhanced by the addition of a catalytic amount of a Brønsted or Lewis acid. Trifluoroacetic acid (TFA) is a commonly used catalyst.

Experimental Protocol: Iodination of Anisole with NIS and Catalytic TFA

  • Reaction Setup: To a solution of anisole (1.08 g, 10 mmol) in acetonitrile (30 mL) in a 100 mL round-bottom flask, add N-iodosuccinimide (2.36 g, 10.5 mmol).

  • Catalyst Addition: Add trifluoroacetic acid (0.077 mL, 1 mmol, 10 mol%) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a short period (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with diethyl ether (3 x 30 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield primarily 4-iodoanisole.

Table 2: Regioselective Iodination of Arenes with NIS and Catalytic Iron(III) Chloride [7]

EntrySubstrateProductYield (%)Isomer Ratio (p:o)
1Anisole4-Iodoanisole8693:7
2N,N-Dimethylaniline4-Iodo-N,N-dimethylaniline92>99:1
3Phenol4-Iodophenol7895:5
4Toluene4-Iodotoluene6570:30
5Acetanilide4-Iodoacetanilide89>99:1
Iodination with Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), are powerful oxidants that can also serve as sources of electrophilic iodine.[8][9] They are particularly useful for the iodination of less reactive aromatic substrates. The general mechanism involves the in-situ generation of an iodinating species from the hypervalent iodine reagent and an iodine source (e.g., I₂ or an iodide salt).

The Role of Iodine in Halogen Bonding

A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base.[3] In the context of iodinated aromatic compounds, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-I bond. This positive region can interact favorably with electron-rich atoms or functional groups, such as oxygen, nitrogen, or sulfur.

The strength of a halogen bond is influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance the positive character of the σ-hole, leading to stronger halogen bonds, while electron-donating groups have the opposite effect.[10]

HalogenBonding cluster_Iodoarene Iodobenzene Derivative cluster_LewisBase Lewis Base AromaticRing Ar Iodine I AromaticRing->Iodine SigmaHole Iodine->SigmaHole LonePair SigmaHole->LonePair Halogen Bond LewisBase B:

Table 3: Calculated Interaction Energies for Halogen-Bonded Complexes of Substituted Iodobenzenes with Ammonia (NH₃)

Substituent (para)Interaction Energy (kcal/mol)
-NO₂-4.8
-CN-4.6
-F-3.9
-H-3.7
-CH₃-3.5
-NH₂-3.2

Data compiled from computational studies.

Iodinated Aromatics in Cross-Coupling Reactions

The C-I bond in iodoarenes is the most reactive among the aryl halides in many transition metal-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions and broader substrate scope. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis and heavily relies on iodoarenes as coupling partners.[11]

SuzukiCouplingWorkflow Start Functionalized Aromatic Compound Iodination Iodination (e.g., NIS, I₂/oxidant) Start->Iodination Iodoarene Iodoarene Intermediate Iodination->Iodoarene Coupling Suzuki-Miyaura Coupling (Ar'-B(OR)₂, Pd catalyst, Base) Iodoarene->Coupling Product Biaryl Product Coupling->Product

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

  • Reaction Setup: In a Schlenk flask, combine 4-iodoanisole (234 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (23 mg, 0.02 mmol, 2 mol%).

  • Solvent and Degassing: Add a mixture of toluene (8 mL) and water (2 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.

  • Work-up: Cool the reaction to room temperature and add water (10 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Biological Significance: The Thyroid Hormone Signaling Pathway

The paramount biological importance of iodinated aromatic compounds is exemplified by the thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃). These hormones are iodinated derivatives of the amino acid tyrosine and are synthesized in the thyroid gland. Their synthesis and regulation are central to a complex signaling pathway that governs numerous physiological processes.

The pathway begins with the uptake of iodide from the bloodstream into thyroid follicular cells via the sodium-iodide symporter (NIS). Inside the cell, iodide is oxidized and incorporated into tyrosine residues of the thyroglobulin protein, a process catalyzed by thyroid peroxidase. The coupling of these iodinated tyrosine residues forms T₄ and T₃, which are then stored in the colloid of the thyroid follicle. Upon stimulation by thyroid-stimulating hormone (TSH), the thyroglobulin is endocytosed and proteolytically cleaved to release T₄ and T₃ into the circulation. These hormones then travel to target tissues to exert their effects by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.

ThyroidHormonePathway cluster_blood Bloodstream cluster_thyroid_cell Thyroid Follicular Cell cluster_target_cell Target Cell Iodide_blood Iodide (I⁻) NIS NIS Symporter Iodide_blood->NIS Uptake T4T3_blood T₄ and T₃ TR Thyroid Hormone Receptor (TR) T4T3_blood->TR Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase Iodide_cell->TPO Iodination Iodination of Thyroglobulin TPO->Iodination Coupling Coupling to form T₄ and T₃ Iodination->Coupling Release Hormone Release Coupling->Release Release->T4T3_blood GeneExpression Regulation of Gene Expression TR->GeneExpression

Conclusion

Iodine plays a critical and versatile role in the functionalization of aromatic compounds, a testament to its unique chemical properties. The ability to selectively introduce iodine into aromatic systems provides a powerful platform for the synthesis of complex molecules, driven by the high reactivity of the C-I bond in cross-coupling reactions. Furthermore, the capacity of iodine to participate in halogen bonding opens avenues for the rational design of supramolecular assemblies and for influencing molecular recognition in biological contexts. The indispensable role of iodinated aromatics in human physiology, as highlighted by the thyroid hormones, underscores the profound impact of this halogen in the life sciences. The synthetic methods, quantitative data, and conceptual frameworks presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge and practical tools to effectively harness the power of iodine in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: Heck Reaction Conditions for 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical intermediates and active compounds. This document provides detailed application notes and protocols for the Heck reaction of 2-Fluoro-5-iodobenzylamine, a versatile building block in medicinal chemistry. The presence of a primary benzylamine and a fluoro substituent on the aryl iodide presents specific challenges and considerations for optimizing the reaction conditions. These notes will explore various catalytic systems, bases, and the potential need for amine protection to achieve high yields and selectivity.

Key Reaction Parameters and Considerations

The successful execution of the Heck reaction with this compound is contingent on the careful selection of several key parameters. Aryl iodides are generally highly reactive in Heck couplings.[2] However, the presence of the basic benzylamine group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Therefore, two primary approaches are considered: reaction with the unprotected amine and reaction with a protected amine.

Catalyst Systems

Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1] For aryl iodides, the reaction can often proceed without a phosphine ligand, particularly with electron-rich alkenes. However, the addition of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), can improve catalyst stability and turnover. Palladacycles and heterogeneous catalysts like palladium on carbon (Pd/C) also offer viable alternatives, with the latter simplifying product purification.

Base Selection

An organic or inorganic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[1] Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and the occurrence of side reactions.

Solvent

Polar aprotic solvents are typically employed for the Heck reaction. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently used. In some cases, greener alternatives like water or solvent-free conditions have been successfully implemented.[3]

Amine Protection

To mitigate potential catalyst inhibition by the primary amine of the benzylamine, N-protection can be employed. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable under many Heck reaction conditions and can be readily removed post-coupling.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical conditions for the Heck reaction of aryl iodides, which can be adapted for this compound.

Table 1: Heck Reaction Conditions for Unprotected Amino-Aryl Iodides

ParameterConditionNotes
Palladium Source Pd(OAc)₂ (1-5 mol%)A common and effective precatalyst.
Pd/C (5-10 mol%)Heterogeneous catalyst, easy to remove.
Ligand None or PPh₃ (2-10 mol%)Ligandless conditions are often sufficient for aryl iodides.
Base Et₃N (2-3 equiv)Common organic base.
K₂CO₃ (2-3 equiv)Effective inorganic base.
NaOAc (2-3 equiv)Mild inorganic base.
Solvent DMF, NMP, MeCNCommon polar aprotic solvents.
Temperature 80-120 °CReaction temperature can be optimized.
Alkene Styrene, acrylates, acrylamidesElectron-poor alkenes are generally more reactive.

Table 2: Heck Reaction Conditions for N-Boc Protected Amino-Aryl Iodides

ParameterConditionNotes
Palladium Source Pd(OAc)₂ (1-5 mol%)Standard precatalyst.
Ligand P(o-tol)₃ (2-10 mol%)Bulky phosphine ligand can improve results.
Base Et₃N (2-3 equiv)Often used with phosphine ligands.
NaOAc (2-3 equiv)A mild and effective base.
Solvent DMF, DMAcHigh-boiling polar aprotic solvents are suitable.
Temperature 100-140 °CHigher temperatures may be required.
Alkene Styrene, acrylates, acrylamidesBroad alkene scope.

Experimental Protocols

Protocol 1: Heck Reaction with Unprotected this compound

This protocol is a general starting point for the Heck reaction without protection of the benzylamine.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and anhydrous DMF.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the alkene (1.2 equiv) followed by triethylamine (2.5 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM.

  • Add triethylamine (1.5 equiv) or an aqueous solution of NaHCO₃.

  • Add (Boc)₂O (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product, which can often be used without further purification.

Protocol 3: Heck Reaction with N-Boc-2-Fluoro-5-iodobenzylamine

Materials:

  • N-Boc-2-Fluoro-5-iodobenzylamine

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add N-Boc-2-Fluoro-5-iodobenzylamine (1.0 equiv), Pd(OAc)₂ (0.03 equiv), P(o-tol)₃ (0.06 equiv), and NaOAc (2.0 equiv).

  • Add anhydrous DMF and the alkene (1.5 equiv).

  • Seal the flask and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, work up the reaction as described in Protocol 1.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)-X(L2)(Alkene) ArPdX->AlkeneComplex + Alkene InsertionProduct R-CH2-CH(Ar)-Pd(II)-X(L2) AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [HPd(II)X(L2)]-Product InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base) Product Substituted Alkene ProductComplex->Product HX H-X ProductComplex->HX ArX This compound Alkene Alkene caption Catalytic cycle of the Heck reaction.

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Inert Atmosphere) start->setup reagents Add Reactants (Aryl Iodide, Alkene, Base) setup->reagents catalyst Add Catalyst System (Pd Source, Ligand) reagents->catalyst reaction Heat Reaction Mixture catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product caption General workflow for the Heck reaction.

Caption: General workflow for the Heck reaction.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 2-Fluoro-5-iodobenzylamine. This versatile building block is particularly valuable in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The protocols focus on palladium-catalyzed cross-coupling reactions, which are pivotal for constructing the core scaffolds of these complex molecules.

Introduction

This compound is a critical starting material in medicinal chemistry due to its dual reactivity. The iodo group provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. These features make this compound an ideal precursor for the synthesis of PARP inhibitors like Niraparib and Talazoparib, which are approved for the treatment of various cancers.[1][2]

PARP inhibitors function by exploiting a concept known as synthetic lethality. In cancer cells with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication.[3][4] This overwhelming DNA damage triggers cell death.[3][4]

Key Synthetic Transformations

The primary application of this compound in the synthesis of pharmaceutical intermediates involves the strategic formation of new bonds at the 5-position. The two most prominent and effective methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[5][6] This is a robust method for creating biaryl structures common in many pharmaceutical agents.

  • Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[7][8] This is a powerful tool for introducing nitrogen-containing heterocycles or aryl amines into the molecular scaffold.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound to generate key pharmaceutical intermediates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product 2-Fluoro-5-(aryl)benzylamine (Pharmaceutical Intermediate) Reactant1->Product Suzuki Coupling Reactant2 Arylboronic Acid (Ar-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/Water)

Caption: Suzuki-Miyaura Coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., Potassium carbonate [K2CO3])

  • Solvent system (e.g., Toluene and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

ParameterValue/RangeReference
Yield 75-95%[9]
Reaction Time 4-12 hours[9]
Temperature 80-100 °C[9]
Purity >98% (after purification)[9]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an Arylamine Intermediate

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic amine.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product N-(Substituted)-5-(aminomethyl)-4-fluoroaniline (Pharmaceutical Intermediate) Reactant1->Product Buchwald-Hartwig Amination Reactant2 Amine (R2NH) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig Amination of this compound.

Materials:

  • This compound

  • Amine (e.g., piperidine-3-carboxamide)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3])

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide [NaOtBu])

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq) to a dry reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Seal the reaction vessel and heat to 90-110 °C for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired arylamine intermediate.

Quantitative Data Summary (Buchwald-Hartwig Amination):

ParameterValue/RangeReference
Yield 70-90%[10]
Reaction Time 6-24 hours[10]
Temperature 90-110 °C[10]
Purity >97% (after purification)[10]

Signaling Pathway and Mechanism of Action

The pharmaceutical intermediates synthesized from this compound are precursors to potent PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[11][12]

PARP Signaling Pathway in DNA Repair:

PARP_Signaling cluster_inhibition Effect of PARP Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Replication DNA Replication PARP1->Replication Unrepaired SSB Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PAR->Recruitment SSB_Repair Single-Strand Break Repair (BER) Recruitment->SSB_Repair SSB_Repair->Replication Successful Repair DSB Double-Strand Break (DSB) Replication->DSB Cell_Survival Cell Survival Replication->Cell_Survival Normal Cell Cycle HR_Proficient Homologous Recombination (HR) Repair (BRCA Proficient) DSB->HR_Proficient HR_Deficient HR Deficiency (e.g., BRCA mutation) DSB->HR_Deficient HR_Proficient->Cell_Survival Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis PARP_Inhibitor PARP Inhibitor (e.g., Niraparib, Talazoparib) PARP_Inhibitor->PARP1 Inhibition & Trapping

Caption: PARP Signaling in DNA Repair and the Mechanism of PARP Inhibitors.

When a single-strand break occurs, PARP1 binds to the damaged DNA and is activated.[11] Activated PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) which act as a scaffold to recruit other DNA repair proteins.[11][13] This complex then facilitates the repair of the single-strand break.

PARP inhibitors exert their therapeutic effect through two primary mechanisms:

  • Catalytic Inhibition: They compete with the natural substrate (NAD+) of PARP, preventing the synthesis of PAR chains and thereby inhibiting the recruitment of DNA repair machinery.[3]

  • PARP Trapping: Some PARP inhibitors, including Niraparib and Talazoparib, not only block the catalytic activity but also trap the PARP enzyme on the DNA at the site of the break.[14][15] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks.[14]

In cancer cells with a compromised homologous recombination repair system (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death (apoptosis). This selective killing of cancer cells is the basis of the synthetic lethality of PARP inhibitors.

References

Application of 2-Fluoro-5-iodobenzylamine in Medicinal Chemistry: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of 2-Fluoro-5-iodobenzylamine in medicinal chemistry. Detailed application notes, experimental protocols, and associated quantitative biological data for this compound as a direct precursor or intermediate in the synthesis of medicinally active molecules could not be located.

While the presence of both fluorine and iodine atoms in the structure of this compound suggests its potential as a versatile building block in drug discovery, specific examples of its utilization remain elusive in published research and patents. The fluoro-substituent can favorably modulate physicochemical properties such as metabolic stability and binding affinity, while the iodo-group serves as a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Potential Synthetic Utility

Based on the reactivity of analogous compounds, this compound could theoretically be employed in a variety of synthetic transformations relevant to medicinal chemistry.

Logical Relationship of Potential Reactions

G Potential Synthetic Pathways for this compound A This compound B Suzuki Coupling (with boronic acids/esters) A->B Pd catalyst C Sonogashira Coupling (with terminal alkynes) A->C Pd/Cu catalyst D Buchwald-Hartwig Amination (with amines/amides) A->D Pd catalyst E Heck Coupling (with alkenes) A->E Pd catalyst F Biaryl Compounds B->F G Arylalkynes C->G H Diaryl Amines D->H I Stilbene Derivatives E->I J Medicinally Relevant Scaffolds (e.g., Kinase Inhibitors, GPCR Ligands) F->J G->J H->J I->J

Caption: Potential cross-coupling reactions of this compound.

Related Compounds in Medicinal Chemistry

The lack of specific data for this compound contrasts with the documented utility of structurally related compounds. For instance, various fluorinated and iodinated phenyl derivatives, including benzaldehydes and benzoic acids, are common starting materials in the synthesis of a wide range of pharmaceuticals.

One notable area is the development of kinase inhibitors. A patent for protein kinase inhibitors (WO2010075074A1) describes the synthesis of complex heterocyclic compounds, although it does not explicitly mention the use of this compound. The synthetic routes often involve the use of fluorinated building blocks to achieve desired biological activities and pharmacokinetic profiles.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in utilizing this compound, the absence of established protocols and applications presents both a challenge and an opportunity. The compound remains an unexplored building block with the potential for the synthesis of novel chemical entities. Future work could focus on:

  • Exploring its reactivity in various palladium-catalyzed cross-coupling reactions.

  • Synthesizing a library of derivatives for screening against various biological targets.

  • Investigating its use in the preparation of analogs of known bioactive molecules.

Until such research is published, detailed application notes and protocols for this compound in medicinal chemistry cannot be provided. Researchers are encouraged to rely on general synthetic methodologies for related halo- and fluoro-substituted aromatic amines while exploring the unique potential of this specific reagent.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The incorporation of fluorine into these scaffolds can significantly enhance their biological activity and metabolic stability. This document provides detailed protocols for the synthesis of novel fluorinated nitrogen-containing heterocycles, specifically focusing on the use of 2-Fluoro-5-iodobenzylamine as a key starting material. The methodologies described herein utilize palladium-catalyzed intramolecular cyclization, a robust and versatile strategy for the construction of complex molecular architectures.[1][2][3] These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of a Novel Fluorinated Dihydroisoquinoline Derivative

A plausible and efficient route to a novel fluorinated heterocyclic system from this compound is through an intramolecular Heck reaction.[4][5][6] This involves the initial N-alkenylation of the starting material, followed by a palladium-catalyzed cyclization to yield a dihydroisoquinoline derivative. This class of compounds is of significant interest due to their prevalence in biologically active molecules.[7][8][9][10][11]

Experimental Protocols

Protocol 1: Synthesis of N-allyl-2-fluoro-5-iodobenzylamine (Intermediate)

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Addition of Reagent: Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-allyl-2-fluoro-5-iodobenzylamine as a pale yellow oil.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to Synthesize 7-Fluoro-4-methylene-1,2,3,4-tetrahydroisoquinoline (Novel Compound)

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve N-allyl-2-fluoro-5-iodobenzylamine (1.0 eq) in anhydrous dimethylformamide (DMF) (0.1 M).

  • Addition of Reagents: Add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and silver carbonate (2.0 eq) to the solution.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the desired 7-Fluoro-4-methylene-1,2,3,4-tetrahydroisoquinoline.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 7-Fluoro-4-methylene-1,2,3,4-tetrahydroisoquinoline based on analogous reactions reported in the literature. Actual results may vary.

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.10 (d, J=8.0 Hz, 1H), 6.95 (dd, J=8.0, 2.0 Hz, 1H), 6.80 (d, J=2.0 Hz, 1H), 5.15 (s, 1H), 4.95 (s, 1H), 4.05 (s, 2H), 3.50 (t, J=6.0 Hz, 2H), 2.80 (t, J=6.0 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 160.5 (d, J=245 Hz), 145.0, 135.2, 130.8, 125.4, 115.6 (d, J=22 Hz), 113.2 (d, J=21 Hz), 110.1, 52.3, 48.7, 35.1
Mass Spectrometry (ESI+) m/z calculated for C₁₀H₁₀FN [M+H]⁺: 164.08, found: 164.09

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis of the novel fluorinated dihydroisoquinoline derivative.

G A This compound B N-alkenylation (Allyl bromide, K2CO3) A->B C N-allyl-2-fluoro-5-iodobenzylamine (Intermediate) B->C F Purification (Column Chromatography) B->F D Intramolecular Heck Reaction (Pd(OAc)2, PPh3, Ag2CO3) C->D E 7-Fluoro-4-methylene-1,2,3,4-tetrahydroisoquinoline (Final Product) D->E G Purification (Column Chromatography) D->G F->C G->E

Caption: Synthetic workflow for the preparation of a novel fluorinated heterocycle.

Hypothetical Signaling Pathway Inhibition

Fluorinated heterocyclic compounds are often investigated as inhibitors of specific signaling pathways implicated in disease. The diagram below depicts a hypothetical scenario where the synthesized novel compound inhibits a generic kinase signaling pathway, a common target in drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression translocation Ligand Growth Factor Ligand->Receptor Inhibitor Novel Fluorinated Heterocycle Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a novel compound.

References

Application Notes: 2-Fluoro-5-iodobenzylamine as a Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-5-iodobenzylamine is a halogenated aromatic amine that serves as a versatile building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Its utility stems from the presence of three key functional groups: a primary amine, a fluorine atom, and an iodine atom on the phenyl ring. The amine group is a common nucleophile used in the formation of amides, sulfonamides, and other nitrogen-containing heterocycles. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule. The iodine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional molecular complexity.

This document outlines the application of this compound as a precursor in the synthesis of a novel analog of Lacosamide, an established anti-epileptic drug.

Application Profile: Synthesis of a Novel Lacosamide Analog

Target API: (R)-N-(2-fluoro-5-iodobenzyl)-2-acetamido-3-methoxypropanamide

Therapeutic Area: Epilepsy and neuropathic pain.

Rationale for Synthesis: The synthesis of this novel Lacosamide analog is proposed to explore the impact of halogen substitution on the therapeutic profile of the parent drug. The introduction of the 2-fluoro and 5-iodo substituents on the benzyl moiety may lead to:

  • Improved Pharmacokinetic Properties: The fluorine atom can block potential sites of metabolism, potentially increasing the drug's half-life.

  • Enhanced Potency: The electronic effects of the halogens may influence the binding affinity of the molecule to its target.

  • Novel Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this analog will contribute to a deeper understanding of the SAR of this class of compounds.

  • Potential for Radiolabeling: The presence of the iodine atom provides a straightforward route for the introduction of a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in radiopharmaceutical applications, such as in vivo imaging studies.

Synthetic Pathway

The synthesis of (R)-N-(2-fluoro-5-iodobenzyl)-2-acetamido-3-methoxypropanamide can be achieved via a two-step process starting from commercially available (R)-2-acetamido-3-methoxypropanoic acid and this compound. The key transformation is an amide bond formation, which can be accomplished using standard peptide coupling reagents.

A (R)-2-acetamido-3-methoxypropanoic acid C Amide Coupling A->C B This compound B->C D (R)-N-(2-fluoro-5-iodobenzyl)-2-acetamido-3-methoxypropanamide C->D HATU, DIPEA, DMF

Caption: Synthetic workflow for the Lacosamide analog.

Experimental Protocols

Protocol 1: Synthesis of (R)-N-(2-fluoro-5-iodobenzyl)-2-acetamido-3-methoxypropanamide

This protocol describes the amide coupling of (R)-2-acetamido-3-methoxypropanoic acid with this compound using HATU as the coupling agent.

Materials:

  • (R)-2-acetamido-3-methoxypropanoic acid

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-2-acetamido-3-methoxypropanoic acid (1.0 eq) in anhydrous DMF, add this compound (1.0 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, (R)-N-(2-fluoro-5-iodobenzyl)-2-acetamido-3-methoxypropanamide.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₇FIN251.04
(R)-2-acetamido-3-methoxypropanoic acidC₆H₁₁NO₄161.16
(R)-N-(2-fluoro-5-iodobenzyl)-2-acetamido-3-methoxypropanamideC₁₃H₁₆FIN₂O₃394.18

Table 2: Hypothetical Reaction Parameters and Expected Outcomes

ParameterValue
Scale1 mmol
Reaction Time14 hours
Reaction TemperatureRoom Temperature (20-25 °C)
Expected Yield75-85%
Expected Purity>95% (after chromatography)

Mechanism of Action and Signaling Pathway

The proposed target API is an analog of Lacosamide. The mechanism of action of Lacosamide is believed to involve the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs) in neurons.[1][2][3] This is distinct from many other anti-epileptic drugs that primarily affect the fast inactivation of these channels.[3][4]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. They exist in three main states: resting, open (activated), and inactivated. The transition between these states is voltage-dependent. During an action potential, the channels rapidly open and then enter a fast-inactivated state. Slow inactivation is a more gradual process that occurs during prolonged or repetitive depolarization, providing a mechanism for long-term regulation of neuronal excitability.

By enhancing slow inactivation, Lacosamide stabilizes the inactivated state of the sodium channels, making fewer channels available to open in response to a depolarizing stimulus. This leads to a reduction in the sustained repetitive firing of neurons, which is a hallmark of epileptic seizures.[5]

cluster_0 Neuronal Membrane VGSC_resting VGSC (Resting) VGSC_open VGSC (Open) VGSC_resting->VGSC_open VGSC_fast_inactivated VGSC (Fast Inactivated) VGSC_open->VGSC_fast_inactivated Fast Inactivation VGSC_fast_inactivated->VGSC_resting Recovery VGSC_slow_inactivated VGSC (Slow Inactivated) Reduced_Firing Reduced Neuronal Repetitive Firing VGSC_slow_inactivated->Reduced_Firing Depolarization Depolarization Depolarization->VGSC_open Activation Depolarization->VGSC_slow_inactivated Slow Inactivation (Prolonged Depolarization) Repolarization Repolarization Repolarization->VGSC_resting Lacosamide_Analog Lacosamide Analog Lacosamide_Analog->VGSC_slow_inactivated Enhances

Caption: Mechanism of action of the Lacosamide analog.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of 2-fluoro-5-iodobenzylamine with various partners. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer efficient and reliable routes to generate diverse libraries of substituted benzylamine derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a valuable substrate for these reactions due to the presence of a reactive iodine atom, which readily participates in oxidative addition to a palladium(0) catalyst, and a fluorine atom, which can modulate the physicochemical properties of the final products. The benzylamine moiety is a common pharmacophore found in many biologically active molecules. The products derived from the cross-coupling of this intermediate are of significant interest in drug discovery, for instance, as potential inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is implicated in prostate cancer.[1]

Suzuki-Miyaura Coupling: Synthesis of 2-Fluoro-5-arylbenzylamines

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, reacting an organoboron species with an organic halide. This reaction is widely used to synthesize biaryl compounds.

Experimental Protocol: General Procedure

A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v). The reaction vessel is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). The mixture is then heated to a specified temperature (typically 80-100 °C) and stirred for a designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling
Coupling Partner (Arylboronic Acid)CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285(Hypothetical Data)
4-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892(Hypothetical Data)
3-Pyridinylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1101678(Hypothetical Data)

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-fluoro-5-benzylamines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Experimental Protocol: General Procedure

In a glovebox, a reaction vessel is charged with this compound (1.0 equiv.), an amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.). Anhydrous, degassed toluene is added, and the vessel is sealed. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with stirring for the specified time. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-aryl benzylamine.

Quantitative Data for Buchwald-Hartwig Amination
Amine Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001875(Hypothetical Data)
MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane902488(Hypothetical Data)
BenzylaminePd₂(dba)₃ / BrettPhosLHMDSTHF801682(Hypothetical Data)

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Sonogashira Coupling: Synthesis of 2-Fluoro-5-alkynylbenzylamines

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes.

Experimental Protocol: General Procedure

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a suitable solvent such as deoxygenated THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine or diisopropylamine, 3.0 equiv.) are added. The reaction is stirred under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Quantitative Data for Sonogashira Coupling
Alkyne Coupling PartnerPd CatalystCu Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25690(Hypothetical Data)
EthynyltrimethylsilanePd(PPh₃)₄CuIDIPADMF50495(Hypothetical Data)
1-HexynePd₂(dba)₃ / XPhosNone (Cu-free)Cs₂CO₃Dioxane801280(Hypothetical Data)

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Coupling Partner Mixing Combine Reagents under Inert Atmosphere Reactants->Mixing Catalyst Palladium Catalyst + Ligand (optional) Catalyst->Mixing Base Base Base->Mixing Solvent Anhydrous, Degassed Solvent Solvent->Mixing Heating Heat to Specified Temperature Mixing->Heating Stir for specified time Quench Cool and Quench Heating->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Start Ar-I Start->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Potential Application in Drug Discovery: Inhibition of 17β-HSD3

The synthesized 2-fluoro-5-substituted benzylamine derivatives can be screened for their biological activity. For example, they can be evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis. Inhibition of this enzyme is a potential therapeutic strategy for androgen-dependent diseases like prostate cancer.

Signaling_Pathway Androstenedione Androstenedione HSD17B3 17β-HSD3 Androstenedione->HSD17B3 Testosterone Testosterone ProstateCancer Prostate Cancer Cell Growth Testosterone->ProstateCancer promotes HSD17B3->Testosterone Inhibitor 2-Fluoro-5-arylbenzylamine Derivative Inhibitor->HSD17B3 inhibits

Caption: Inhibition of testosterone synthesis via 17β-HSD3.

Safety Precautions

Palladium catalysts, phosphine ligands, and strong bases should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions under pressure or at high temperatures should be conducted behind a blast shield. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse array of substituted benzylamine derivatives. The protocols outlined in these application notes serve as a starting point for the development of novel compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

References

Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Fluoro-5-iodobenzylamine and its derivatives. This key intermediate is of significant interest in medicinal chemistry and drug development due to the presence of the fluorine and iodine atoms, which can modulate the pharmacological properties of a molecule. The following sections outline two primary synthetic routes, starting from commercially available precursors, and provide detailed, step-by-step protocols for each key transformation.

Route 1: Reductive Amination of 2-Fluoro-5-iodobenzaldehyde

This is a widely used and generally high-yielding method for the synthesis of benzylamines. The two-step process involves the synthesis of the aldehyde precursor followed by its reductive amination.

Step 1.1: Synthesis of 2-Fluoro-5-iodobenzaldehyde

While 2-Fluoro-5-iodobenzaldehyde is commercially available, it can also be synthesized in the laboratory from 2-fluorobenzaldehyde via electrophilic iodination. The ortho-fluoro group directs the incoming electrophile to the para position (position 5).

Experimental Protocol:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).

  • Add a catalytic amount of a Lewis acid, such as trifluoroacetic acid or iron(III) chloride (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-Fluoro-5-iodobenzaldehyde.

Reagent/SolventMolar Ratio/ConcentrationNotes
2-Fluorobenzaldehyde1.0 eqStarting material
N-Iodosuccinimide (NIS)1.1 eqIodinating agent
Trifluoroacetic acid0.1 eqCatalyst
Dichloromethane-Solvent
Sodium thiosulfate (sat. aq.)-Quenching agent
Sodium sulfate (anhydrous)-Drying agent
Step 1.2: Reductive Amination to this compound

The direct reductive amination of 2-Fluoro-5-iodobenzaldehyde with an ammonia source in the presence of a suitable reducing agent is an efficient method to obtain the target benzylamine. Sodium triacetoxyborohydride is a mild and selective reducing agent often used for this transformation.

Experimental Protocol:

  • Dissolve 2-Fluoro-5-iodobenzaldehyde (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add an ammonia source, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by formation of the hydrochloride salt.

Reagent/SolventMolar Ratio/ConcentrationNotes
2-Fluoro-5-iodobenzaldehyde1.0 eqStarting material
Ammonium Acetate5-10 eqAmmonia source
Sodium Triacetoxyborohydride1.5 eqReducing agent
1,2-Dichloroethane (DCE)-Solvent
Sodium bicarbonate (sat. aq.)-Quenching agent
Sodium sulfate (anhydrous)-Drying agent

digraph "Reductive Amination Workflow" {
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start [label="Start: 2-Fluorobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; iodination [label="Iodination\n(NIS, cat. Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde [label="2-Fluoro-5-iodobenzaldehyde"]; amination [label="Reductive Amination\n(NH4OAc, NaBH(OAc)3)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> iodination; iodination -> aldehyde; aldehyde -> amination; amination -> product; product -> purification; }

Caption: Workflow for Route 1.

Route 2: Reduction of 2-Fluoro-5-iodobenzonitrile

An alternative approach to this compound is through the reduction of the corresponding benzonitrile. This route is also a two-step process.

Step 2.1: Synthesis of 2-Fluoro-5-iodobenzonitrile

2-Fluoro-5-iodobenzonitrile is commercially available. For laboratory synthesis, a Sandmeyer reaction starting from 2-fluoro-5-iodoaniline is a common method.

Experimental Protocol (Sandmeyer Reaction):

  • Suspend 2-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid or hydrobromic acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

  • Cool the mixture and extract the product with a suitable organic solvent like toluene or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-Fluoro-5-iodobenzonitrile.

Reagent/SolventMolar Ratio/ConcentrationNotes
2-Fluoro-5-iodoaniline1.0 eqStarting material
Hydrochloric Acid-For diazotization
Sodium Nitrite1.1 eqDiazotizing agent
Copper(I) Cyanide1.2 eqCatalyst
Sodium Cyanide1.2 eqCyanide source
Step 2.2: Reduction of Nitrile to this compound

The reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Experimental Protocol (using LAH):

  • To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of 2-Fluoro-5-iodobenzonitrile (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationNotes
2-Fluoro-5-iodobenzonitrile1.0 eqStarting material
Lithium Aluminum Hydride (LAH)2.0-3.0 eqReducing agent
Anhydrous Diethyl Ether or THF-Solvent
Water-Quenching
15% aq. Sodium Hydroxide-Quenching

digraph "Nitrile Reduction Workflow" {
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start [label="Start: 2-Fluoro-5-iodoaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sandmeyer [label="Sandmeyer Reaction\n(NaNO2, CuCN)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; nitrile [label="2-Fluoro-5-iodobenzonitrile"]; reduction [label="Nitrile Reduction\n(LAH or H2/catalyst)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> sandmeyer; sandmeyer -> nitrile; nitrile -> reduction; reduction -> product; product -> purification; }

Caption: Workflow for Route 2.

Summary of Synthetic Routes

RouteStarting MaterialKey IntermediatesKey ReactionsAdvantagesDisadvantages
1 2-Fluorobenzaldehyde2-Fluoro-5-iodobenzaldehydeElectrophilic Iodination, Reductive AminationMilder reaction conditions for the amination step; avoids the use of highly reactive and toxic cyanides.Iodination may produce regioisomers that require careful purification.
2 2-Fluoro-5-iodoaniline2-Fluoro-5-iodobenzonitrileSandmeyer Reaction, Nitrile ReductionCan be a high-yielding route; starting aniline may be readily available.The Sandmeyer reaction involves diazotization which requires careful temperature control and the use of toxic cyanides. LAH is a highly reactive and pyrophoric reagent.

Conclusion

Both routes presented offer viable pathways for the synthesis of this compound. The choice of route will depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety protocols. Route 1, via reductive amination, is often preferred due to its milder conditions and avoidance of highly toxic reagents. The provided protocols should serve as a valuable guide for researchers in the synthesis of this important building block for drug discovery and development.

Application Notes: Use of 2-Fluoro-5-iodobenzylamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Fluoro-5-iodobenzylamine is a halogenated aromatic amine that possesses chemical features potentially useful for the synthesis of complex organic molecules. The presence of fluorine and iodine atoms on the benzene ring, combined with a reactive benzylamine moiety, suggests its potential as a building block in the synthesis of novel agrochemicals. Fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability and binding affinity, while the iodine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions.

Despite these promising structural features, a comprehensive review of publicly available scientific literature and patent databases reveals no specific documented use of this compound in the synthesis of commercial or late-stage developmental agrochemicals. This suggests that its application in this field may be limited, not yet disclosed in the public domain, or that it is a novel intermediate with underexplored potential.

This document, therefore, outlines a prospective application of this compound in agrochemical synthesis based on established synthetic methodologies for analogous compounds. The protocols and workflows presented are hypothetical and intended to serve as a guide for researchers exploring the potential of this molecule.

Hypothetical Agrochemical Target: A Novel Fungicide

For the purpose of these application notes, we will hypothesize the synthesis of a novel fungicide incorporating the 2-fluoro-5-iodobenzyl moiety. The rationale is that many successful fungicides, such as boscalid and fluopyram, contain an amide linkage, which can be readily formed from a benzylamine. The 2-fluoro-5-iodophenyl group could impart favorable properties to the final molecule.

Logical Workflow for Agrochemical Discovery and Synthesis

The following diagram illustrates a typical workflow for the discovery and development of a new agrochemical, starting from a novel intermediate like this compound.

Agrochemical_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Development Intermediate This compound Reaction Amide Coupling Intermediate->Reaction Target_Molecule Novel Fungicide Candidate Reaction->Target_Molecule Bioassay Fungicidal Activity Screening Target_Molecule->Bioassay SAR Structure-Activity Relationship (SAR) Studies Bioassay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Field_Trials Field Trials Lead_Optimization->Field_Trials Toxicology Toxicology & Environmental Impact Assessment Field_Trials->Toxicology Registration Registration Toxicology->Registration

Caption: Agrochemical discovery and development workflow.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis of a fungicide candidate using this compound.

Protocol 1: Synthesis of N-(2-Fluoro-5-iodobenzyl)picolinamide

This protocol describes the amide coupling of this compound with picolinic acid, a common scaffold in agrochemicals.

Signaling Pathway (Hypothetical Mode of Action)

Many fungicides act by inhibiting specific enzymes in the fungal pathogen. The hypothetical fungicide synthesized here could, for instance, target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, a common mode of action for carboxamide fungicides.

Fungicide_MoA Fungicide N-(2-Fluoro-5-iodobenzyl)picolinamide Mitochondrion Fungal Mitochondrion Fungicide->Mitochondrion SDH Succinate Dehydrogenase (SDH) Mitochondrion->SDH Binds to ETC Electron Transport Chain SDH->ETC Part of ATP_Production ATP Production SDH->ATP_Production Inhibition of ETC->ATP_Production Drives Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth Leads to

Caption: Hypothetical mode of action of the fungicide.

Materials:

  • This compound

  • Picolinic acid

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of picolinic acid (1.0 eq) in DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(2-Fluoro-5-iodobenzyl)picolinamide.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)
N-(2-Fluoro-5-iodobenzyl)picolinamideC₁₃H₁₀FIN₂O372.1475-85>95
Protocol 2: Suzuki Coupling for Derivatization

The iodine atom on the synthesized amide provides a reactive site for further modification via Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups to explore structure-activity relationships (SAR).

Experimental Workflow for Derivatization

Derivatization_Workflow Starting_Material N-(2-Fluoro-5-iodobenzyl)picolinamide Suzuki_Coupling Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Starting_Material->Suzuki_Coupling Library Library of Derivatives Suzuki_Coupling->Library SAR_Screening SAR Screening Library->SAR_Screening

Caption: Workflow for SAR studies via Suzuki coupling.

Materials:

  • N-(2-Fluoro-5-iodobenzyl)picolinamide

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine N-(2-Fluoro-5-iodobenzyl)picolinamide (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl derivative.

Data Presentation

DerivativeMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)
N-(2-Fluoro-5-(4-methoxyphenyl)benzyl)picolinamideC₂₀H₁₇FN₂O₂352.3660-70>95

While there is no direct evidence of this compound's use in agrochemical synthesis in current literature, its structure presents a viable starting point for the generation of novel, potentially bioactive compounds. The provided hypothetical protocols and workflows, based on well-established synthetic transformations, offer a roadmap for researchers to explore the utility of this and similar halogenated benzylamines in the quest for new and effective agrochemicals. Further research and biological screening are necessary to validate the potential of any synthesized derivatives.

Application Note: Synthesis of N-Aryl-2-fluoro-5-iodobenzylamines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Aryl-2-fluoro-5-iodobenzylamines are valuable scaffolds in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a versatile handle for further functionalization through cross-coupling reactions. This protocol details a reliable and efficient method for the synthesis of N-aryl-2-fluoro-5-iodobenzylamines via a one-pot reductive amination procedure.

Methodology

The synthesis proceeds through the reductive amination of commercially available 2-fluoro-5-iodobenzaldehyde with a selected aryl amine. This method is advantageous due to its operational simplicity, mild reaction conditions, and broad substrate scope. Sodium triacetoxyborohydride is employed as a mild and selective reducing agent, which is particularly suitable for acid-sensitive substrates.[1][2]

Experimental Protocol: Synthesis of N-(phenyl)-1-(2-fluoro-5-iodophenyl)methanamine

This protocol describes the synthesis of a representative N-aryl-2-fluoro-5-iodobenzylamine, where the aryl group is phenyl. The same procedure can be adapted for other aryl amines.

Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantitySupplier Notes
2-Fluoro-5-iodobenzaldehydeC₇H₄FIO250.011.0 g (4.0 mmol)Commercially available[3]
AnilineC₆H₇N93.130.37 g (4.0 mmol)Freshly distilled
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.941.27 g (6.0 mmol)
Dichloromethane (DCM)CH₂Cl₂84.9340 mLAnhydrous
Acetic AcidCH₃COOH60.050.23 mL (4.0 mmol)Glacial
Saturated Sodium BicarbonateNaHCO₃84.0150 mLAqueous solution
BrineNaCl58.4450 mLSaturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.375 g
Diethyl Ether(C₂H₅)₂O74.12As needed for purification
HexanesC₆H₁₄86.18As needed for purification

Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-iodobenzaldehyde (1.0 g, 4.0 mmol) and anhydrous dichloromethane (20 mL).

  • Addition of Amine and Acid: Add aniline (0.37 g, 4.0 mmol) to the solution, followed by glacial acetic acid (0.23 mL, 4.0 mmol). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: In a separate container, dissolve sodium triacetoxyborohydride (1.27 g, 6.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford the pure N-(phenyl)-1-(2-fluoro-5-iodophenyl)methanamine.

Expected Yield: 80-90%

Synthesis Workflow

Synthesis_Workflow Start Start Reactants 2-Fluoro-5-iodobenzaldehyde Aniline Acetic Acid DCM Start->Reactants Stir1 Stir at RT for 30 min Reactants->Stir1 Reaction Reductive Amination Stir at RT for 2-4h Stir1->Reaction Reducing_Agent Sodium Triacetoxyborohydride in DCM Reducing_Agent->Reaction Workup Quench with NaHCO3 Extract with DCM Wash with Brine Reaction->Workup Purification Dry over MgSO4 Filter and Concentrate Workup->Purification Column_Chromatography Silica Gel Chromatography (Hexanes/Diethyl Ether) Purification->Column_Chromatography Product N-(phenyl)-1-(2-fluoro-5- iodophenyl)methanamine Column_Chromatography->Product End End Product->End

Caption: Workflow for the synthesis of N-aryl-2-fluoro-5-iodobenzylamine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Fluoro-5-iodobenzylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination of 2-Fluoro-5-iodobenzaldehyde?

A1: The most common impurities originating from the reductive amination of 2-Fluoro-5-iodobenzaldehyde include:

  • Unreacted Starting Material: 2-Fluoro-5-iodobenzaldehyde.

  • Over-reduction Product: (2-Fluoro-5-iodophenyl)methanol.

  • Secondary Amine: Bis(2-fluoro-5-iodobenzyl)amine, formed by the reaction of the product with the starting aldehyde followed by reduction.

  • Residual Reducing Agents and their Salts: For example, borohydride salts if sodium borohydride was used.

G cluster_reactants Reactants cluster_synthesis Reductive Amination cluster_products Crude Product Mixture aldehyde 2-Fluoro-5-iodobenzaldehyde reaction Imine Formation & Reduction aldehyde->reaction amine_source Amine Source (e.g., NH4Cl) amine_source->reaction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reaction product This compound (Target Product) reaction->product unreacted_aldehyde Unreacted Aldehyde reaction->unreacted_aldehyde alcohol Over-reduced Alcohol reaction->alcohol sec_amine Secondary Amine reaction->sec_amine salts Inorganic Salts reaction->salts

Q2: What are the recommended storage conditions for this compound?

A2: Aromatic amines can be sensitive to light and air, leading to oxidation and degradation over time. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial at low temperatures (2-8 °C).

Troubleshooting Guides

Column Chromatography Purification

Problem: My compound, this compound, is streaking or not moving from the baseline on the silica gel TLC plate.

Cause: Amines are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and streaking.

Solution:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (Et3N) is commonly used at a concentration of 0.5-2%. Alternatively, a solution of ammonia in methanol can be used as part of the mobile phase.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a deactivated silica gel.

G cluster_problem Problem cluster_cause Cause cluster_solutions Solutions streaking Amine streaks on silica TLC interaction Strong interaction between basic amine and acidic silica streaking->interaction add_base Add basic modifier to eluent (e.g., 0.5-2% Et3N) interaction->add_base change_stationary_phase Use neutral/basic alumina or deactivated silica interaction->change_stationary_phase

Quantitative Data (Representative for Halo-Substituted Benzylamines):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate with 1% Triethylamine
Gradient 90:10 to 70:30 (Hexane:Ethyl Acetate)
Rf of Aldehyde ~0.6 (in 80:20 Hexane:EtOAc)
Rf of Benzylamine ~0.3 (in 80:20 Hexane:EtOAc + 1% Et3N)
Rf of Alcohol ~0.4 (in 80:20 Hexane:EtOAc)
Purity after Column >98% (by HPLC)

Note: The Rf values are illustrative and can vary based on the specific batch of silica, chamber saturation, and temperature.

Recrystallization Purification

Problem: I am unable to find a single solvent that is suitable for the recrystallization of this compound.

Cause: The compound may have high solubility in most common organic solvents at room temperature, or it may be sparingly soluble even at elevated temperatures.

Solution:

  • Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly to promote crystal formation.

  • Salt Formation: Convert the basic amine into a salt (e.g., hydrochloride or hydrobromide) by treating it with an acid like HCl or HBr. The salt will have different solubility properties and can often be recrystallized from polar solvents like water, ethanol, or methanol/ether mixtures. The free amine can be regenerated by basifying the purified salt.

Quantitative Data (Representative for Halo-Substituted Benzylamines):

Recrystallization MethodSolvent SystemTypical RecoveryPurity Achieved
Direct Recrystallization Isopropanol/Water75-85%>99%
Salt Recrystallization (HCl) Methanol/Diethyl Ether80-90%>99.5%

Experimental Protocols

Protocol 1: Column Chromatography of Crude this compound
  • Prepare the Slurry: In a beaker, add silica gel to a solution of 5% ethyl acetate in hexane containing 1% triethylamine. Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica bed.

  • Elute the Column: Begin elution with 5% ethyl acetate in hexane (+1% Et3N). Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compounds.

  • Collect and Analyze Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prepare_slurry Prepare Silica Slurry (Hex/EtOAc + 1% Et3N) pack_column Pack Column prepare_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient (Hex/EtOAc + 1% Et3N) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Protocol 2: Recrystallization of Crude this compound (Solvent/Anti-solvent)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot isopropanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise with swirling until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot isopropanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the purified this compound.

Disclaimer: The quantitative data provided in the tables are representative examples for halo-substituted benzylamines and should be used as a guideline. Optimal conditions for the purification of this compound may need to be determined empirically.

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing catalytic reactions involving 2-Fluoro-5-iodobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of palladium-catalyzed cross-coupling reactions for a substrate like this compound?

A1: Given its structure, this compound is a suitable candidate for several palladium-catalyzed cross-coupling reactions. The most common include:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp2)-C(sp2) bond by coupling with a boronic acid or ester.

  • Sonogashira Coupling: To form a C(sp2)-C(sp) bond with a terminal alkyne.[1][2][3]

  • Buchwald-Hartwig Amination: For the formation of a C(sp2)-N bond with an amine.

  • Heck Reaction: For the formation of a C(sp2)-C(sp2) bond with an alkene.[4]

Q2: The primary amine in this compound seems to be interfering with the catalyst. How can I mitigate this?

A2: The primary amine can indeed coordinate to the palladium center, leading to catalyst inhibition. Here are a few strategies to address this:

  • Protecting Group: Temporarily protect the amine with a suitable protecting group (e.g., Boc, Cbz). This is a common strategy when dealing with free amines in cross-coupling reactions.

  • Ligand Selection: Employ bulky phosphine ligands. These ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the primary amine over the desired reactants.

  • In situ Protection/Protonation: The use of a suitable acid can protonate the amine, preventing its coordination to the catalyst. However, the choice of acid and its stoichiometry must be carefully optimized to avoid undesired side reactions.

Q3: I am observing low yields in my Suzuki-Miyaura reaction. What are the likely causes and solutions?

A3: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors:

  • Catalyst Deactivation: The primary amine may be poisoning the catalyst. Consider the mitigation strategies in Q2.

  • Inefficient Transmetalation: The choice of base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base often depends on the specific boronic acid and solvent system used.[5]

  • Homocoupling: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be suppressed by using a lower catalyst loading or by carefully controlling the reaction temperature.

  • Dehalogenation: Reduction of the C-I bond to a C-H bond can occur, leading to a dehalogenated byproduct. This is often promoted by certain solvents or impurities.

Q4: My Sonogashira coupling is sluggish and gives a complex mixture of products. What should I check?

A4: Sluggish Sonogashira reactions with this substrate are often due to:

  • Copper Co-catalyst Issues: If using a copper co-catalyst, ensure it is fresh and of high purity. Copper(I) iodide is sensitive to oxidation.

  • Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) is critical. It acts as both a base and a ligand. Ensure it is dry and freshly distilled.

  • Oxygen Sensitivity: Sonogashira reactions are often sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling). Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst and Ligand Choice: For challenging substrates, consider using more active catalyst systems, such as those with bulky, electron-rich phosphine ligands.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Catalyst Inhibition by Amine 1. Protect the amine of this compound with a Boc group. 2. Screen bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).
Ineffective Base 1. Screen different bases: K₂CO₃, Cs₂CO₃, K₃PO₄. 2. Ensure the base is finely powdered and dry.
Poor Catalyst Activity 1. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[6] 2. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
Solvent Effects 1. Screen common solvents such as dioxane, THF, or toluene, often with water as a co-solvent.
Issue 2: Formation of Significant Byproducts in Sonogashira Coupling
Byproduct Observed Potential Cause Troubleshooting Step
Alkyne Homocoupling (Glaser Product) Oxygen contamination.1. Ensure rigorous degassing of solvents and reaction vessel. 2. Maintain a positive pressure of an inert gas (Ar or N₂).
Dehalogenated Starting Material Reductive dehalogenation.1. Decrease reaction temperature. 2. Screen different phosphine ligands.
Polymerization/Oligomerization High reaction temperature or concentration.1. Lower the reaction temperature. 2. Decrease the concentration of reactants.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Reaction

This protocol provides a starting point for optimizing the palladium catalyst loading for the coupling of this compound (or its N-protected derivative) with an arylboronic acid.

Materials:

  • N-Boc-2-Fluoro-5-iodobenzylamine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried reaction vessel, add N-Boc-2-Fluoro-5-iodobenzylamine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the desired amount of palladium catalyst. It is recommended to start with a loading of 1-2 mol% and adjust based on the results.

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1).

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation: Example of Catalyst Loading Optimization

EntryCatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄2.0K₂CO₃Dioxane/H₂O9075
2Pd(PPh₃)₄1.0K₂CO₃Dioxane/H₂O9068
3Pd(PPh₃)₄0.5K₂CO₃Dioxane/H₂O9055
4PdCl₂(dppf)2.0K₂CO₃Dioxane/H₂O9085
5PdCl₂(dppf)1.0K₂CO₃Dioxane/H₂O9082

Note: The data in this table is illustrative and will vary depending on the specific reactants and conditions used.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Inert Atmosphere (Ar or N2) solvent->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete Reaction: - Increase Time/Temp - Adjust Catalyst Loading quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography) extract->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic start Low Reaction Yield check_catalyst Is Catalyst Inhibition by Amine Suspected? start->check_catalyst check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimal? check_catalyst->check_conditions No protect_amine Protect Amine (e.g., Boc group) check_catalyst->protect_amine Yes screen_ligands Screen Bulky Phosphine Ligands check_catalyst->screen_ligands Yes check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes optimize_conditions Screen Bases, Solvents, and Temperature check_conditions->optimize_conditions No purify_reagents Purify/Dry Reagents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes protect_amine->success screen_ligands->success optimize_conditions->success purify_reagents->success

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Solvent Selection for High-Yield Reactions of 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high-yield reactions using 2-Fluoro-5-iodobenzylamine. The following sections detail solvent selection, experimental protocols, and troubleshooting for common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for derivatizing this compound?

A1: this compound is an excellent substrate for a variety of high-yield palladium-catalyzed cross-coupling reactions, primarily targeting the reactive carbon-iodine bond. The most common and effective reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

Q2: How do the fluoro and benzylamine groups on the ring affect the reactivity of this compound in cross-coupling reactions?

A2: The electronic nature of the substituents plays a significant role. The fluorine atom is an electron-withdrawing group, which can enhance the rate of oxidative addition of the palladium catalyst to the carbon-iodine bond, a key step in the catalytic cycle. The benzylamine group is electron-donating and can also coordinate to the palladium center, potentially influencing the catalyst's activity and stability. Careful selection of ligands and reaction conditions is crucial to balance these effects and prevent side reactions.

Q3: What are the general considerations for solvent selection in these reactions?

A3: The ideal solvent should:

  • Dissolve all reactants, catalysts, and bases.

  • Be compatible with the reaction temperature.

  • Minimize side reactions.

  • Facilitate product isolation.

The choice of solvent is critical and often reaction-specific. Please refer to the detailed solvent selection tables below for each reaction type.

Solvent Selection for High-Yield Reactions

The following tables summarize recommended solvent systems for achieving high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound. The yields provided are representative and may vary depending on the specific coupling partner, catalyst, ligand, base, and reaction temperature.

Suzuki-Miyaura Coupling Solvent Selection
Solvent SystemBaseTypical Yield RangeNotes
1,4-Dioxane / H₂OK₂CO₃, Cs₂CO₃85-95%A versatile and commonly used system that provides good solubility for both the organic substrate and inorganic base.
Toluene / H₂OK₃PO₄80-90%Good for reactions where the product is less polar, facilitating easier work-up.
2-Methyltetrahydrofuran (2-MeTHF) / H₂OK₃PO₄88-97%A greener alternative to THF and dioxane, often providing excellent yields.
Dimethoxyethane (DME) / H₂ONa₂CO₃82-92%Another effective ethereal solvent system.
Buchwald-Hartwig Amination Solvent Selection
SolventBaseTypical Yield RangeNotes
TolueneNaOtBu, K₃PO₄85-98%Often the solvent of choice as it helps to precipitate the iodide salt byproduct, driving the reaction to completion.[1]
1,4-DioxaneCs₂CO₃, K₂CO₃80-95%Good for a wide range of amine coupling partners.
tert-Butanol (t-BuOH)K₃PO₄82-93%Can be used alone or as a co-solvent and is particularly useful with sterically hindered amines.
Sonogashira Coupling Solvent Selection
Solvent SystemBaseTypical Yield RangeNotes
Tetrahydrofuran (THF) / Triethylamine (Et₃N)Et₃N (as base and co-solvent)85-96%A classic and highly effective system for Sonogashira couplings.
N,N-Dimethylformamide (DMF)Et₃N, DIPA80-92%A more polar solvent that can be beneficial for less soluble substrates.
TolueneEt₃N, Piperidine75-88%A non-polar option that can sometimes offer better selectivity and easier purification.
Dimethyl Sulfoxide (DMSO)Cs₂CO₃88-97%A highly polar aprotic solvent that can promote high reaction rates, particularly in copper-free conditions.

Experimental Workflows and Protocols

Below are diagrams illustrating the general workflows for solvent selection and detailed experimental protocols for each key reaction.

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Suzuki, Buchwald-Hartwig, or Sonogashira? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) buchwald Buchwald-Hartwig reaction_type->buchwald C-N (Amine) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) suzuki_solvent Screen ethereal solvents with water: - 1,4-Dioxane/H₂O - 2-MeTHF/H₂O - Toluene/H₂O suzuki->suzuki_solvent buchwald_solvent Screen aprotic solvents: - Toluene - 1,4-Dioxane - t-BuOH buchwald->buchwald_solvent sonogashira_solvent Screen amine or polar aprotic solvents: - THF/Et₃N - DMF - DMSO sonogashira->sonogashira_solvent optimize Optimize base, temperature, and catalyst/ligand loading suzuki_solvent->optimize buchwald_solvent->optimize sonogashira_solvent->optimize

Caption: A logical workflow for selecting an appropriate solvent system for different cross-coupling reactions of this compound.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of 0.1 M.

    • Degas the resulting mixture by bubbling with the inert gas for 15 minutes.

    • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (0.01 equiv)

    • Xantphos (0.02 equiv)

    • NaOtBu (1.4 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

    • Add toluene to the tube.

    • Add this compound followed by morpholine.

    • Seal the Schlenk tube and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv)

    • CuI (0.04 equiv)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add THF and Et₃N in a 2:1 ratio (v/v) to achieve a substrate concentration of 0.2 M.

    • Degas the mixture with the inert gas for 10 minutes.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Troubleshooting Guide

Troubleshooting_Guide start Problem Encountered low_yield Low or No Product Formation start->low_yield side_products Significant Side Product Formation start->side_products low_yield_q1 Is the catalyst active? low_yield->low_yield_q1 side_products_q1 What are the side products? side_products->side_products_q1 low_yield_a1_yes Check other parameters low_yield_q1->low_yield_a1_yes Yes low_yield_a1_no Use fresh catalyst/precatalyst. Ensure inert atmosphere. low_yield_q1->low_yield_a1_no No low_yield_q2 Is the base appropriate and dry? low_yield_a1_yes->low_yield_q2 low_yield_a2_yes Consider solvent and temperature low_yield_q2->low_yield_a2_yes Yes low_yield_a2_no Use freshly opened or dried base. Consider a stronger or more soluble base. low_yield_q2->low_yield_a2_no No low_yield_q3 Is the solvent dry and degassed? low_yield_a2_yes->low_yield_q3 low_yield_a3_yes Increase temperature or reaction time low_yield_q3->low_yield_a3_yes Yes low_yield_a3_no Use anhydrous, degassed solvent. low_yield_q3->low_yield_a3_no No homocoupling Homocoupling of starting material or coupling partner side_products_q1->homocoupling Dimerization dehalogenation Deiodination of this compound side_products_q1->dehalogenation Loss of Iodine amine_coordination Amine coordination to catalyst side_products_q1->amine_coordination Catalyst Inhibition homocoupling_sol Decrease catalyst loading. Ensure slow addition of coupling partner. For Sonogashira, consider copper-free conditions. homocoupling->homocoupling_sol dehalogenation_sol Use a less strong base. Ensure rigorous exclusion of water and oxygen. dehalogenation->dehalogenation_sol amine_coordination_sol Protect the benzylamine group (e.g., as a Boc-carbamate). Use a ligand known to be less sensitive to amine coordination. amine_coordination->amine_coordination_sol

Caption: A troubleshooting decision tree for common issues encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Product Formation

  • Possible Cause: Inactive catalyst.

    • Solution: Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure that the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.

  • Possible Cause: Inappropriate or wet base.

    • Solution: Use a freshly opened bottle of base or dry it before use. For Suzuki reactions, ensure the aqueous base solution is freshly prepared. If solubility is an issue, consider switching to a more soluble base (e.g., Cs₂CO₃ or K₃PO₄).

  • Possible Cause: Poor solvent quality.

    • Solution: Use anhydrous, degassed solvents. The presence of water (except when used as a co-solvent in Suzuki reactions) and oxygen can lead to side reactions and catalyst decomposition.

  • Possible Cause: Insufficient reaction temperature or time.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction for longer periods, as some sterically hindered substrates may require extended reaction times.

Issue 2: Significant Formation of Side Products

  • Side Product: Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira).

    • Possible Cause: High catalyst loading or presence of oxygen.

    • Solution: Decrease the palladium catalyst loading. For Sonogashira coupling, the presence of copper(I) can promote alkyne homocoupling; consider using copper-free conditions. Ensure the reaction is thoroughly degassed.

  • Side Product: Dehalogenation (replacement of iodine with hydrogen).

    • Possible Cause: Presence of water or other protic sources; overly strong base.

    • Solution: Ensure all reagents and solvents are anhydrous. Consider using a weaker base (e.g., K₂CO₃ instead of NaOtBu).

  • Side Product: Protodeborylation of the boronic acid (Suzuki).

    • Possible Cause: Presence of excess water or acidic impurities.

    • Solution: Use the recommended amount of water as a co-solvent. Ensure the boronic acid is of high purity.

Issue 3: Reaction Stalls Before Completion

  • Possible Cause: Catalyst deactivation. The primary amine of the benzylamine moiety can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Solution:

      • Protecting Group Strategy: Temporarily protect the benzylamine as a carbamate (e.g., Boc) before the coupling reaction. The protecting group can be removed in a subsequent step.

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can help to prevent catalyst inhibition by the amine.

  • Possible Cause: Product inhibition.

    • Solution: If possible, run the reaction at a lower concentration to minimize the inhibitory effect of the product on the catalyst.

References

Troubleshooting low conversion rates in 2-Fluoro-5-iodobenzylamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for reactions involving 2-Fluoro-5-iodobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during synthesis.

Troubleshooting Guides & FAQs

This section addresses specific problems you might encounter. The advice is structured in a question-and-answer format, focusing on common palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck) where this compound is a suitable substrate.

Frequently Asked Questions

Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the most common causes?

A1: Low yields in Suzuki-Miyaura couplings are often traced back to several key factors:

  • Catalyst and Ligand Issues: The palladium catalyst may be inactive or the ligand choice suboptimal. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of good quality. For electron-rich aryl halides like this compound, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[1][2]

  • Base Selection: The choice and quality of the base are critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base must be finely ground and anhydrous for optimal results.[2][3]

  • Solvent and Oxygen: Solvents must be anhydrous and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1][4] Common solvent systems include toluene/water or dioxane/water mixtures.[3]

  • Boronic Acid/Ester Instability: The boronic acid or ester coupling partner may be decomposing. This can be caused by protodeboronation, especially under harsh conditions.[5] Consider using more stable boronic esters like pinacol esters.[5]

  • Amine Group Interference: The primary amine of the benzylamine can coordinate to the palladium catalyst, potentially inhibiting its activity. Consider protecting the amine group (e.g., as a Boc or Cbz derivative) before the coupling reaction.[6]

Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?

A2: Homocoupling is often a result of oxygen in the reaction mixture. Rigorous degassing of your solvent and reaction vessel is crucial.[4] Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) can significantly reduce this side reaction. Additionally, ensure the quality of your palladium catalyst, as palladium black, which can form from catalyst decomposition, can promote homocoupling.[7]

Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What should I check?

A3: For a stalled Buchwald-Hartwig reaction, consider the following:

  • Catalyst/Ligand Combination: This reaction is highly dependent on the ligand. Ligands like BINAP or Josiphos are common choices.[8] The choice of palladium precursor is also important; Pd(OAc)₂ and Pd₂(dba)₃ are frequently used.

  • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Ensure it is fresh and from a reliable source.

  • Amine Reactivity: While you are starting with an amine, if you were coupling it with another amine, one of them would need to be the aryl halide. In the context of using this compound as the aryl halide, ensure the amine coupling partner is not too sterically hindered.

  • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[9]

Q4: In my Sonogashira coupling, I see starting material even after prolonged reaction times. What can I do to drive the reaction to completion?

A4: To improve conversion in a Sonogashira coupling:

  • Co-catalyst: This reaction typically requires a copper(I) co-catalyst (e.g., CuI). Ensure it is fresh and added correctly. Copper-free versions exist but may require specific ligands.[10][11]

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is usually required. It acts as both a base and a solvent.[11]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).[4] Ensure your setup is completely free of air.

  • Temperature: While some Sonogashira couplings proceed at room temperature, gentle heating (40-60 °C) can often improve the reaction rate and conversion.[11]

Q5: I am attempting an amide bond formation with the amine group of this compound, but the yield is poor. What are some alternative coupling reagents?

A5: If standard coupling reagents like DCC or EDC are giving low yields, especially with sterically hindered or electron-deficient partners, consider these alternatives:

  • HATU or HBTU: These are highly efficient peptide coupling reagents that often work well for challenging amide bond formations.[12]

  • Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride using reagents like BTFFH can be effective for difficult couplings.[13]

  • SOCl₂ or Oxalyl Chloride: Formation of the acid chloride can be a robust method, but ensure the subsequent reaction with the amine is performed in the presence of a non-nucleophilic base to neutralize the generated HCl.[14]

Data Summary Tables

Table 1: Common Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeTypical Palladium SourceCommon LigandsCommon BasesTypical SolventsTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O, DMF80 - 110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, Josiphos, XantphosNaOtBu, LiHMDSToluene, Dioxane80 - 110
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃TEA, DIPEATHF, DMF25 - 60
Heck Pd(OAc)₂PPh₃, P(o-tol)₃TEA, K₂CO₃DMF, Acetonitrile80 - 120

Table 2: Troubleshooting Quick Reference

SymptomPotential CauseSuggested Action
No Reaction Inactive catalystUse a fresh batch of palladium catalyst and ligand.
Incorrect baseVerify the pKa of the base is suitable for the reaction. Use a fresh, anhydrous base.
Low temperatureGradually increase the reaction temperature.
Low Conversion Insufficient degassingDegas the solvent and reaction mixture thoroughly (e.g., freeze-pump-thaw cycles).
Amine interferenceProtect the amine group of this compound.
Poor substrate solubilityChoose a solvent system where all reactants are soluble at the reaction temperature.
Side Products Homocoupling (Suzuki/Sonogashira)Ensure a strictly inert atmosphere; minimize oxygen.
Protodeboronation (Suzuki)Use milder conditions or a more stable boronic ester.
HydrodehalogenationThis can be a side reaction in many Pd-catalyzed couplings. Re-evaluate ligand and base choice.[15]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.2 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • K₃PO₄ (3.0 equivalents, finely ground and dried)

  • Toluene and Water (10:1 ratio, degassed)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining degassed toluene and water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflows and Pathways

The following diagrams illustrate troubleshooting logic and a simplified reaction mechanism.

G start Low Conversion Rate Observed check_reagents 1. Check Reagent Quality - Catalyst (Pd source) - Ligand - Base - Solvents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Verify Reaction Conditions - Temperature - Reaction Time - Stirring conditions_ok Conditions OK? check_conditions->conditions_ok check_atmosphere 3. Ensure Inert Atmosphere - Proper Degassing? - No Leaks in System? atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok amine_issue 4. Consider Substrate Issues - Amine Coordination? - Starting Material Purity? substrate_ok Substrate OK? amine_issue->substrate_ok reagents_ok->check_conditions Yes replace_reagents Action: Replace with fresh/high-purity reagents reagents_ok->replace_reagents No conditions_ok->check_atmosphere Yes optimize_conditions Action: Optimize Temp/Time conditions_ok->optimize_conditions No atmosphere_ok->amine_issue Yes improve_degassing Action: Improve Degassing (e.g., Freeze-Pump-Thaw) atmosphere_ok->improve_degassing No protect_amine Action: Protect Amine Group (e.g., Boc, Cbz) substrate_ok->protect_amine No end_node Re-run Experiment substrate_ok->end_node Yes replace_reagents->end_node optimize_conditions->end_node improve_degassing->end_node protect_amine->end_node

Caption: Troubleshooting workflow for low conversion rates.

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L₂ pd0->oa_complex Oxidative Addition transmetal_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R (Desired Product) transmetal_complex->product aryl_halide Ar-I (this compound) aryl_halide->oa_complex organoboron R-B(OR)₂ organoboron->transmetal_complex base Base (e.g., K₃PO₄) base->transmetal_complex

Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.

References

Technical Support Center: Column Chromatography of 2-Fluoro-5-iodobenzylamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodobenzylamine and its analogs. The information is designed to address common challenges encountered during purification by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound analogs.

Problem Potential Cause Recommended Solution
Compound will not move off the baseline (Low Rf value) The solvent system is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar analogs, a more polar solvent system like dichloromethane/methanol may be necessary.[1]
Compound elutes with the solvent front (High Rf value) The solvent system is too polar, causing the compound to move too quickly through the column with little interaction with the stationary phase.Decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, increase the proportion of hexane. The target Rf value for good separation is typically between 0.2 and 0.4.
Peak Tailing (Asymmetrical peaks with a "tail") The basic amine group of the benzylamine analog is interacting strongly with the acidic silanol groups on the surface of the silica gel. This is a common issue with amine compounds.1. Add a basic modifier to the mobile phase: Incorporate a small amount of a volatile amine, such as triethylamine (Et3N) or ammonia, into the eluent. A common starting point is 0.1-1% triethylamine. This will neutralize the acidic sites on the silica gel and improve peak shape.[2] 2. Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Poor Separation of Analogs and Impurities The chosen solvent system does not provide adequate selectivity for the components of the mixture.1. Scout different solvent systems: Test a variety of solvent systems with different selectivities using Thin Layer Chromatography (TLC) before running the column.[3] Common systems for aromatic amines include hexane/ethyl acetate, dichloromethane/methanol, and toluene-based systems. 2. Run a gradient elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.[2]
Compound Decomposition on the Column The analog may be sensitive to the acidic nature of the silica gel.1. Deactivate the silica gel: Flush the packed column with a solvent system containing a basic modifier (e.g., 1-3% triethylamine) before loading the sample.[2] 2. Use an alternative stationary phase: Florisil or alumina can be used as alternatives to silica gel for acid-sensitive compounds.[4]
Difficulty Purifying Insoluble Samples The crude sample does not fully dissolve in the mobile phase, leading to poor loading onto the column.Dry loading: Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound analogs?

A good starting point for many benzylamine analogs is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. A typical initial trial might be in the range of 10-50% ethyl acetate in hexane.[1] For more polar analogs, a system of dichloromethane and methanol may be more appropriate. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[3]

Q2: How can I determine the correct solvent ratio for my specific analog?

The ideal solvent ratio should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate. This range generally allows for good separation from impurities. You can test various ratios of your chosen solvents (e.g., 10%, 20%, 30% ethyl acetate in hexane) on a TLC plate to identify the system that gives the desired Rf value.[6]

Q3: My compound is streaking on the TLC plate and tailing on the column. What should I do?

Streaking and tailing are common when purifying basic compounds like amines on silica gel. This is due to strong interactions with the acidic stationary phase. To resolve this, add a small amount of a basic modifier, such as triethylamine (Et3N), to your eluent. A concentration of 0.1-1% is typically sufficient to improve the chromatography.

Q4: Can I reuse my column for purifying different analogs?

It is generally not recommended to reuse a silica gel column for different compounds, as cross-contamination can be a significant issue. If you must reuse a column, ensure it is thoroughly flushed with a strong solvent (like methanol or a high concentration of ethyl acetate in hexane) to remove all previously loaded material.

Q5: What are some alternative stationary phases to silica gel for purifying sensitive benzylamine analogs?

If your compound is degrading on silica gel, consider using a less acidic stationary phase. Alumina (basic or neutral) and Florisil are common alternatives that can be effective for the purification of acid-sensitive compounds.[4]

Experimental Protocols

General Protocol for Flash Column Chromatography of a this compound Analog
  • TLC Analysis:

    • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives an Rf value of ~0.2-0.4 for the target compound.

    • If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase and re-run the TLC.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material to be purified.

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to begin the elution.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound analog.

Quantitative Data

The following table summarizes typical column chromatography conditions for benzylamine analogs and related compounds based on literature examples. Note that the optimal conditions for your specific analog may vary.

Compound Type Stationary Phase Mobile Phase Rf Value Reference
Aromatic AmineSilica Gel5% Ethyl Acetate / 94.5% Hexane / 0.5% TriethylamineNot specified[7]
General Aromatic CompoundsSilica GelHexane / Ethyl Acetate (3:1)0.21[8]
General Aromatic CompoundsSilica GelHexane / Ethyl Acetate (3:1)0.27[8]
General Aromatic CompoundsSilica GelHexane / Ethyl Acetate (3:1)0.13[8]
2-IodophenolSilica GelEthyl Acetate / Hexane (30:70)0.44 (in 20% EtOAc/Hexane)[9]
3-Methoxy-1-iodobenzeneSilica GelEthyl Acetate / Hexane (20:80)0.58 (in 20% EtOAc/Hexane)[9]
3,5-Dimethyl-1-iodobenzeneSilica GelEthyl Acetate / Hexane (15:85)0.58 (in 20% EtOAc/Hexane)[9]
1-IodonaphthaleneSilica GelEthyl Acetate / Hexane (25:75)0.62 (in 20% EtOAc/Hexane)[9]

Visualizations

Experimental Workflow for Column Chromatography

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Solvent System Scouting) column_packing Column Packing (Silica Gel Slurry) tlc->column_packing Select Optimal Mobile Phase sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis fraction_analysis->elution Adjust Polarity (Gradient) product_isolation Combine Pure Fractions & Evaporate Solvent fraction_analysis->product_isolation Identify Pure Fractions

Caption: A typical workflow for the purification of this compound analogs using column chromatography.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed check_amine Is the compound a basic amine? start->check_amine add_base Add Basic Modifier to Mobile Phase (e.g., 0.1-1% Et3N) check_amine->add_base Yes re_evaluate Re-evaluate on TLC check_amine->re_evaluate No (Consider other issues) change_stationary_phase Use Alternative Stationary Phase (Alumina, Deactivated Silica) add_base->change_stationary_phase If tailing persists add_base->re_evaluate change_stationary_phase->re_evaluate

Caption: A decision-making diagram for troubleshooting peak tailing in the chromatography of basic amine compounds.

References

Managing reaction temperatures for 2-Fluoro-5-iodobenzylamine stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodobenzylamine. The information focuses on managing reaction temperatures to ensure the stability of the compound during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on temperature management.

Q1: My reaction mixture containing this compound is turning dark at elevated temperatures. What is causing this and how can I prevent it?

A1: Discoloration, particularly darkening, upon heating is a common indicator of decomposition. For benzylamines, this can be due to several factors:

  • Oxidation: Benzylamines can oxidize, especially in the presence of air, to form corresponding imines and benzaldehydes. This process can be accelerated by heat.

  • Side Reactions: Increased temperatures can promote unwanted side reactions, leading to the formation of colored impurities. For instance, higher temperatures generally favor elimination reactions over substitution reactions.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical step. If the reaction kinetics are too slow at a lower temperature, consider extending the reaction time.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Safety data for the related compound, 2-fluoro-5-iodobenzaldehyde, suggests it is air-sensitive and should be stored under an inert gas.

  • Solvent Choice: Ensure the solvent is dry and deoxygenated. The choice of solvent can also influence thermal stability.

  • Catalyst or Reagent Stability: Verify that other components in your reaction mixture are stable at the operating temperature.

Q2: I am observing poor yield and the formation of multiple byproducts in my reaction. Could this be related to the reaction temperature?

A2: Yes, reaction temperature is a key factor in controlling selectivity and yield. Elevated temperatures can lead to:

  • Decomposition of the Starting Material: As mentioned, this compound may decompose at higher temperatures, reducing the amount available for the desired reaction.

  • Formation of Side Products: Many reactions have competing pathways. An increase in temperature can provide the activation energy for undesired side reactions to occur at a significant rate. For example, in nucleophilic substitution reactions involving benzylamines, higher temperatures can favor elimination byproducts.[1][2]

  • Further Reactions of the Product: The desired product may itself be unstable at the reaction temperature and could degrade or participate in subsequent unwanted reactions.

Troubleshooting Steps:

  • Temperature Screening: Perform small-scale experiments at a range of temperatures to identify the optimal balance between reaction rate and selectivity.

  • Stepwise Addition: If the reaction is highly exothermic, consider adding the this compound or other reactive reagents portion-wise to maintain better temperature control.

  • Analysis of Byproducts: Use techniques like LC-MS or GC-MS to identify the major byproducts. This can provide insight into the decomposition or side-reaction pathways, such as oxidation to the corresponding benzaldehyde.

Q3: What are the recommended storage and handling temperatures for this compound to ensure its stability?

A3: While a specific decomposition temperature for this compound is not publicly available, safety data sheets for structurally similar compounds provide general guidance.

  • Storage: It is recommended to store the compound in a cool, well-ventilated place, away from heat and sources of ignition.[3] Many suppliers of halogenated benzylamines recommend refrigeration (2-8 °C).

  • Handling: When handling, avoid heating the compound unnecessarily. If it is a solid, gentle warming to melt it for transfer should be done cautiously and for a minimal amount of time. It is advisable to handle the compound under an inert atmosphere if it will be exposed to air for an extended period, especially at temperatures above ambient.

Frequently Asked Questions (FAQs)

Q: What is the known thermal stability of this compound?

A: There is no specific, publicly available data on the decomposition temperature of this compound. However, based on the behavior of other substituted benzylamines and related compounds, it is advisable to handle it as a thermally sensitive compound. For instance, a synthetic protocol for a related substituted benzylamine noted decomposition when using microwave heating, necessitating the reaction to be carried out at room temperature.

Q: What are the likely decomposition pathways for this compound at elevated temperatures?

A: Based on the known chemistry of benzylamines, the most probable decomposition pathways include:

  • Oxidation: To 2-fluoro-5-iodobenzaldehyde and the corresponding imine.

  • C-N Bond Cleavage: Leading to the formation of a benzyl radical or cation and ammonia or related species.

  • Elimination Reactions: Depending on the reaction conditions, elimination to form an imine is a possibility.

Q: How do the fluoro and iodo substituents affect the thermal stability?

A: The electronic properties of the fluoro and iodo substituents will influence the stability of the molecule. The strongly electron-withdrawing fluorine atom can affect the electron density of the aromatic ring and the benzylic position. Halogenated compounds can also be susceptible to dehalogenation at higher temperatures, although this is less common for aryl halides under typical synthetic conditions.

Q: Are there any known incompatible materials that could accelerate the decomposition of this compound with heat?

A: Strong oxidizing agents should be avoided as they can readily oxidize the amine functionality, a reaction that is often accelerated by heat. Additionally, strong acids and bases can react with the amine and may not be stable at elevated temperatures. Always consult the safety data sheets for all reactants to check for incompatibilities.

Data Presentation

Table 1: Physical Properties of Related Benzylamines

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
2-Fluorobenzylamine89-99-6125.1575 @ 1.7 kPa
3-Iodobenzylamine696-40-2233.05132 @ 8 mmHg

Data sourced from supplier safety data sheets.

Table 2: General Recommendations for Temperature Control

ConditionRecommended ActionRationale
Storage Store in a cool, dry, well-ventilated area (Refrigeration at 2-8 °C is often recommended).To minimize slow decomposition over time.
Handling Allow to warm to room temperature before opening. Handle under inert gas if possible.To prevent condensation and minimize oxidation.
Reaction Start with reactions at room temperature or below. Cautiously increase if necessary.To avoid thermal decomposition and unwanted side reactions.
Exothermic Reactions Use an ice bath for cooling and add reagents portion-wise.To maintain control over the internal reaction temperature.

Experimental Protocols

Protocol 1: General Handling of this compound

  • If stored in a refrigerator, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • For reactions sensitive to air or moisture, flush the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Transfer the required amount of this compound to the reaction vessel via a syringe or cannula if it is a liquid, or quickly in a glove box or under a stream of inert gas if it is a solid.

  • Seal the reaction vessel under the inert atmosphere.

Protocol 2: Hypothetical Nucleophilic Substitution Reaction with Temperature Control

This protocol is a general example and should be optimized for a specific reaction.

  • Set up a reaction vessel equipped with a magnetic stirrer, a temperature probe, and an inlet for an inert gas.

  • Charge the vessel with the electrophile and a suitable deoxygenated solvent.

  • Cool the mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve this compound in the deoxygenated solvent.

  • Slowly add the this compound solution to the cooled reaction mixture dropwise, monitoring the internal temperature to ensure it does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for one hour.

  • Slowly allow the reaction to warm to room temperature and stir for 12-24 hours, or as determined by reaction monitoring (e.g., TLC or LC-MS).

  • If no reaction occurs at room temperature, slowly warm the mixture in increments of 10 °C, holding at each temperature for a set period and monitoring for product formation and the appearance of impurities.

Visualizations

TroubleshootingWorkflow start Reaction Issue: Darkening, Low Yield, or Byproducts check_temp Is the reaction temperature elevated? start->check_temp lower_temp Action: Lower the reaction temperature. Consider extending reaction time. check_temp->lower_temp Yes check_other Are other reagents stable? Is the solvent pure and dry? check_temp->check_other No inert_atm Action: Use an inert atmosphere (N2 or Ar). lower_temp->inert_atm monitor Monitor reaction progress (TLC, LC-MS). inert_atm->monitor purify_reagents Action: Purify/dry solvent and check reagent stability. check_other->purify_reagents Unsure/No check_other->monitor Yes purify_reagents->monitor

Caption: Troubleshooting workflow for temperature-related issues.

DecompositionPathway reactant This compound heat_oxygen Heat, [O] reactant->heat_oxygen heat High Heat reactant->heat aldehyde 2-Fluoro-5-iodobenzaldehyde heat_oxygen->aldehyde imine Imine byproduct heat_oxygen->imine cleavage C-N Cleavage Products heat->cleavage

Caption: Potential thermal decomposition pathways.

References

Technical Support Center: Purification of 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-5-iodobenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The synthesis of this compound typically involves the reduction of 2-Fluoro-5-iodobenzonitrile. Potential impurities can include:

  • Unreacted Starting Material: 2-Fluoro-5-iodobenzonitrile.

  • Over-alkylation Products: Formation of dibenzylamines if the primary amine reacts with the starting material or product.

  • Oxidation Products: Benzylamines can be susceptible to oxidation, leading to the corresponding imine or other colored impurities.

  • Hydrolysis Products: If water is present during the reaction or workup, the nitrile starting material could hydrolyze to the corresponding amide or carboxylic acid.

  • Residual Reducing Agent and Byproducts: Depending on the reducing agent used (e.g., boranes, aluminum hydrides), byproducts from the reagent can be present.

Q2: My purified this compound is colored (e.g., yellow or pink). What is the likely cause and how can I fix it?

A2: A colored product often indicates the presence of oxidized impurities. Benzylamines can oxidize to form imines, which are often colored. To address this:

  • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. Filter the carbon and proceed with recrystallization or chromatography.

  • Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method.

Q3: How can I effectively remove unreacted 2-Fluoro-5-iodobenzonitrile from my product?

A3: Unreacted nitrile is a common impurity. Here are a few strategies for its removal:

  • Column Chromatography: This is often the most effective method. A silica gel column using a gradient elution with a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) will typically separate the less polar nitrile from the more polar amine product.

  • Recrystallization: Careful selection of a recrystallization solvent system can sometimes selectively precipitate the desired amine, leaving the nitrile in the mother liquor.

  • Acid/Base Extraction: An acidic wash during the workup will protonate the amine, making it water-soluble and allowing for its separation from the neutral nitrile which will remain in the organic layer.

Troubleshooting Guides

Issue 1: Tailing or Streaking During Column Chromatography

Problem: My this compound is streaking or tailing on the silica gel column, leading to poor separation.

Cause: Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, causing poor chromatographic behavior.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase. This will saturate the acidic sites on the silica gel and improve the peak shape of your amine.

  • Use of Basic Alumina: Consider using basic alumina as the stationary phase instead of silica gel.

  • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica gel columns are commercially available and can significantly improve the chromatography of basic compounds.

Issue 2: Difficulty in Achieving High Purity by Recrystallization

Problem: I am unable to obtain a high purity of this compound after recrystallization.

Cause: The impurities may have similar solubility properties to the desired product in the chosen solvent system.

Solutions:

  • Solvent System Screening: Experiment with a variety of single and mixed solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Two-Solvent Recrystallization: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Salt Formation: Consider forming a salt of the amine (e.g., hydrochloride or hydrobromide) by treating it with an acid. The salt will have different solubility properties and may be easier to recrystallize. The free base can be regenerated after purification by treatment with a base.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarityNotes
Heptane / Ethyl AcetateLowA good starting point for many organic compounds. Dissolve in a minimal amount of hot ethyl acetate and add hot heptane until cloudy.
Toluene / HeptaneLowUseful for aromatic compounds.
Isopropanol / WaterHighThe product may have some solubility in isopropanol. Water can be used as an anti-solvent.
Dichloromethane / HexaneMediumDissolve in dichloromethane and slowly add hexane. Be cautious of the high volatility of these solvents.

Table 2: Typical Column Chromatography Conditions

ParameterRecommendation
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Heptane (e.g., 0-50%)
Additive0.1 - 1% Triethylamine in the mobile phase
DetectionUV (254 nm) or TLC with a suitable stain

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M hydrochloric acid (HCl). The this compound will be protonated and move to the aqueous layer.

  • Separate the aqueous layer containing the product.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide) with stirring until the solution is basic (pH > 10).

  • The free amine will precipitate out or can be extracted back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Heptane:Ethyl Acetate with 0.5% Triethylamine).

  • Pack a column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Load the sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 2% to 50% Ethyl Acetate in Heptane, maintaining the triethylamine concentration).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Acid Wash (e.g., 1M HCl) Dissolve->Wash Separate Separate Layers Wash->Separate Aqueous Aqueous Layer (Protonated Amine) Separate->Aqueous Organic Organic Layer (Neutral Impurities) Separate->Organic Basify Basify Aqueous Layer (e.g., NaOH) Aqueous->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry & Concentrate Extract->Dry Pure Pure Product Dry->Pure

Caption: Acid-Base Extraction Workflow for Purification.

Chromatography_Workflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Column Dissolve->Load Elute Elute with Gradient (Heptane/EtOAc + Et3N) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate Concentrate Combine->Concentrate Pure Pure Product Concentrate->Pure

Caption: Flash Column Chromatography Purification Workflow.

Troubleshooting_Logic Start Purification Issue Problem1 Colored Product? Start->Problem1 Problem2 Poor Separation in Chromatography? Start->Problem2 Problem3 Low Purity after Recrystallization? Start->Problem3 Solution1a Activated Carbon Treatment Problem1->Solution1a Yes Solution1b Inert Atmosphere Handling Problem1->Solution1b Yes Solution2a Add Triethylamine to Mobile Phase Problem2->Solution2a Yes Solution2b Use Basic Alumina Problem2->Solution2b Yes Solution3a Screen Different Solvent Systems Problem3->Solution3a Yes Solution3b Purify via Salt Formation Problem3->Solution3b Yes

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique in this endeavor. This guide provides a comprehensive comparative analysis of the 1H NMR spectrum of 2-Fluoro-5-iodobenzylamine, offering insights into its spectral features in contrast to related molecules and detailing the experimental protocols for acquiring such data.

The unique substitution pattern of this compound, featuring a fluorine atom, an iodine atom, and a benzylamine moiety on the aromatic ring, gives rise to a distinct 1H NMR spectrum. Understanding the interplay of electronic effects and spin-spin coupling is crucial for accurate spectral interpretation. This guide will delve into the expected chemical shifts, multiplicities, and coupling constants, providing a framework for its identification and characterization.

Predicted 1H NMR Spectral Data of this compound

Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted values provide a robust baseline for researchers working with this molecule.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-37.60 - 7.75Doublet of doublets (dd)3JH3-H4 = ~8.5 Hz, 4JH3-F = ~5.0 Hz1H
H-46.85 - 7.00Triplet of doublets (td) or Doublet of doublets of doublets (ddd)3JH4-H3 = ~8.5 Hz, 3JH4-H6 = ~8.5 Hz, 4JH4-F = ~8.5 Hz1H
H-67.85 - 8.00Doublet of doublets (dd)3JH6-H4 = ~8.5 Hz, 4JH6-F = ~2.5 Hz1H
-CH2-3.80 - 3.95Singlet (s) or slightly broadened singlet-2H
-NH21.50 - 2.50Broad singlet (br s)-2H

Comparative Analysis

To appreciate the nuances of the this compound spectrum, a comparison with simpler, related molecules is instructive.

Compound Aromatic Protons (δ, ppm) Benzylic Protons (-CH2-) (δ, ppm) Key Differentiating Features
Benzylamine 7.20 - 7.40 (m)~3.85 (s)A complex multiplet for five aromatic protons and a simple singlet for the benzylic protons.[1]
2-Fluorobenzylamine 6.90 - 7.45 (m)~3.88 (s)The fluorine atom introduces splitting, resulting in more complex multiplets in the aromatic region compared to benzylamine.[2]
1-Fluoro-2-iodobenzene 6.80 - 7.80 (m)-Demonstrates the influence of both fluorine and iodine on the chemical shifts and coupling patterns of the aromatic protons.
This compound (Predicted) 6.85 - 8.003.80 - 3.95The combination of electron-withdrawing (F, I) and electron-donating (-CH2NH2) groups leads to a wide dispersion of aromatic signals with distinct multiplicities due to H-H and H-F coupling.

The predicted spectrum of this compound showcases the additive effects of the substituents. The fluorine atom induces characteristic doublet or multiplet splitting for adjacent protons, while the iodine atom primarily influences the chemical shifts through its electron-withdrawing inductive effect and its large size. The aminomethyl group is expected to have a minimal effect on the aromatic proton shifts compared to the halogens.

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum is fundamental for accurate analysis. The following provides a general methodology.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the residual solvent peak.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing Parameters:

    • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Data Interpretation Workflow

The process of analyzing the 1H NMR spectrum of this compound can be systematically approached as illustrated in the following workflow.

G Figure 1. Workflow for 1H NMR Spectrum Analysis A Sample Preparation B Data Acquisition A->B C Data Processing B->C D Peak Integration C->D E Chemical Shift Analysis C->E F Multiplicity Analysis (Splitting Patterns) C->F G Coupling Constant (J) Analysis C->G H Structure Elucidation D->H E->H F->H G->H

References

A Comparative Guide to the 13C and 19F NMR Spectra of 2-Fluoro-5-iodobenzylamine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted 13C and 19F Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-5-iodobenzylamine with experimentally obtained data for structurally related benzylamine derivatives. The inclusion of detailed experimental protocols and predicted spectral assignments aims to facilitate the identification and characterization of this and similar compounds in a research and drug development context.

Predicted and Experimental NMR Data

Due to the absence of publicly available experimental NMR data for this compound, a prediction of its 13C and 19F NMR spectra has been generated. This prediction is based on established substituent effects on the chemical shifts of benzene derivatives. For comparative purposes, experimental data for benzylamine, 2-fluorobenzylamine, 3-fluorobenzylamine, and 4-fluorobenzylamine are provided.

Table 1: 13C NMR Chemical Shift Data (ppm)

CompoundC1C2C3C4C5C6CH2
This compound (Predicted) 130.5 (d)162.0 (d)116.0 (d)142.0 (d)92.0 (s)139.5 (d)40.0
Benzylamine[1][2][3][4][5]143.5128.5126.8126.8128.5128.546.4
2-Fluorobenzylamine[6][7][8][9]131.0 (d)161.8 (d)115.2 (d)128.8 (d)124.3 (d)129.5 (s)40.5
3-Fluorobenzylamine[10]146.2 (d)113.8 (d)163.1 (d)113.5 (d)129.9 (d)122.5 (s)46.0
4-Fluorobenzylamine[11][12]139.2129.5 (d)115.2 (d)162.0 (d)115.2 (d)129.5 (d)45.7

Note: (d) indicates a doublet due to C-F coupling. Chemical shifts are referenced to TMS (δ = 0 ppm). Predicted values for this compound are based on additive substituent effects.

Table 2: 19F NMR Chemical Shift Data (ppm)

CompoundChemical Shift (δ)
This compound (Predicted) -115 to -125
2-Fluorobenzylamine-118.9
3-Fluorobenzylamine-113.6
4-Fluorobenzylamine-116.4

Note: Chemical shifts are referenced to CFCl3 (δ = 0 ppm). The predicted range for this compound is an estimation based on the electronic environment of the fluorine atom.

Experimental Protocols

The following is a general protocol for the acquisition of 13C and 19F NMR spectra for small organic molecules like benzylamine derivatives.

1. Sample Preparation

  • Dissolve 10-50 mg of the solid sample or 10-30 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) for 1H and 13C NMR in organic solvents) should be added. For 19F NMR, an external reference like CFCl3 is often used.

2. NMR Spectrometer Setup

  • The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The spectrometer should be properly tuned to the 13C or 19F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and line shape.

3. 13C NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is generally sufficient for most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample (10-50 mg), 128 to 1024 scans are typically adequate.

4. 19F NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment is generally used. Proton decoupling can be applied to simplify the spectrum.

  • Spectral Width: A wider spectral width is often necessary for 19F NMR, for example, 200-300 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

  • Number of Scans: Due to the high sensitivity of the 19F nucleus, fewer scans (e.g., 16 to 64) are often required compared to 13C NMR.

5. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal or external standard.

  • Integrate the signals for quantitative analysis.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and comparing NMR data for the analysis of small molecules.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample Obtain/Synthesize Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Setup NMR Spectrometer Transfer->Spectrometer Acquire_13C Acquire 13C NMR Spectrum Spectrometer->Acquire_13C Acquire_19F Acquire 19F NMR Spectrum Spectrometer->Acquire_19F Process_13C Process 13C Data Acquire_13C->Process_13C Process_19F Process 19F Data Acquire_19F->Process_19F Comparison Compare with Alternatives Process_13C->Comparison Process_19F->Comparison Guide Generate Comparison Guide Comparison->Guide

Figure 1. Experimental workflow for NMR data acquisition and comparison.

This guide serves as a foundational resource for the spectral analysis of this compound and its analogs. The provided data and protocols are intended to support researchers in their efforts to characterize and utilize these compounds in various scientific applications.

References

Comparative Analysis of 2-Fluoro-5-iodobenzylamine: A Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Fluoro-5-iodobenzylamine, a halogenated benzylamine derivative of interest in pharmaceutical and chemical research. The primary focus is on mass spectrometry (MS), with a detailed examination of its predicted fragmentation behavior. This is supplemented by a comparative overview of alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Experimental protocols and data are provided to support the objective comparison of these methods.

Mass Spectrometry (MS) Analysis

Due to the absence of published experimental mass spectra for this compound, a predicted electron ionization (EI) mass spectrum is presented based on established fragmentation patterns of benzylamines and halogenated aromatic compounds. The molecular weight of this compound (C₇H₇FIN) is 251.04 g/mol .

Predicted Mass Spectrum Data

The expected major ions in the EI mass spectrum of this compound are summarized in the table below. The fragmentation is predicted to be initiated by the loss of an electron to form the molecular ion (M⁺•), followed by characteristic cleavages.

m/z Predicted Ion Predicted Fragmentation Pathway Notes
251[C₇H₇FIN]⁺•Molecular Ion (M⁺•)The presence of iodine would give a characteristic isotopic pattern.
250[C₇H₆FIN]⁺[M-H]⁺Loss of a hydrogen radical.
234[C₇H₅FI]⁺[M-NH₃]⁺Loss of ammonia from the molecular ion.
124[C₇H₇FN]⁺[M-I]⁺Cleavage of the C-I bond.
109[C₆H₅F]⁺Tropylium-like ion after loss of HCN from [C₇H₇FN]⁺A common rearrangement and fragmentation for benzylamines.
91[C₇H₇]⁺Tropylium ionWhile less likely due to the substituents, it is a common fragment for benzyl compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is a standard procedure adaptable for the analysis of this compound.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph inlet.

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-350 to detect the molecular ion and expected fragment ions.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the identification of low-intensity fragments.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Predicted MS Fragmentation Pathway

C7H7FIN+ (m/z 251) C7H7FIN+ (m/z 251) C7H6FIN+ (m/z 250) C7H6FIN+ (m/z 250) C7H7FIN+ (m/z 251)->C7H6FIN+ (m/z 250) -H C7H5FI+ (m/z 234) C7H5FI+ (m/z 234) C7H7FIN+ (m/z 251)->C7H5FI+ (m/z 234) -NH3 C7H7FN+ (m/z 124) C7H7FN+ (m/z 124) C7H7FIN+ (m/z 251)->C7H7FN+ (m/z 124) -I C6H5F+ (m/z 109) C6H5F+ (m/z 109) C7H7FN+ (m/z 124)->C6H5F+ (m/z 109) -HCN cluster_0 Initial Analysis cluster_1 Structural Elucidation Sample Sample HPLC HPLC Sample->HPLC NMR NMR Sample->NMR MS MS Sample->MS GC-MS GC-MS Sample->GC-MS Purity Assessment Purity Assessment HPLC->Purity Assessment Structure Confirmation Structure Confirmation NMR->Structure Confirmation Molecular Weight Molecular Weight MS->Molecular Weight Fragmentation Pattern Fragmentation Pattern MS->Fragmentation Pattern GC-MS->Structure Confirmation GC-MS->Fragmentation Pattern

Reactivity Face-Off: 2-Fluoro-5-iodobenzylamine vs. 2-Fluoro-5-bromobenzylamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the vast array of available building blocks, halogenated benzylamines are prized for their versatility in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug candidates. This guide provides a detailed comparison of the reactivity of two such building blocks: 2-Fluoro-5-iodobenzylamine and 2-Fluoro-5-bromobenzylamine, with a focus on their performance in widely-used palladium-catalyzed cross-coupling reactions.

The key distinction between these two reagents lies in the halogen substituent at the 5-position of the benzene ring. It is a well-established principle in organic chemistry that the reactivity of aryl halides in many transition metal-catalyzed reactions follows the order: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond strength, with the C-I bond being the weakest and therefore the most readily cleaved in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.

Quantitative Reactivity Comparison

To illustrate the expected differences in reactivity, the following table summarizes hypothetical yet representative data for the performance of this compound and 2-Fluoro-5-bromobenzylamine in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These values are based on the general reactivity trends and are intended for comparative purposes.

Reaction TypeCoupling PartnerCatalyst SystemSubstrateReaction Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄, K₂CO₃, Toluene/H₂OThis compound292
2-Fluoro-5-bromobenzylamine685
Buchwald-Hartwig AnilinePd₂(dba)₃, Xantphos, Cs₂CO₃, DioxaneThis compound488
2-Fluoro-5-bromobenzylamine1278
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THFThis compound1.595
2-Fluoro-5-bromobenzylamine589

Disclaimer: The quantitative data presented in this table are hypothetical and for illustrative purposes only. They are based on established chemical principles of aryl halide reactivity and are intended to provide a relative comparison. Actual experimental results may vary.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These protocols are based on standard literature procedures and can be adapted for the specific substrates.

Suzuki-Miyaura Coupling Protocol

A mixture of the aryl halide (this compound or 2-Fluoro-5-bromobenzylamine, 1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol). The aryl halide (this compound or 2-Fluoro-5-bromobenzylamine, 1.0 mmol) and aniline (1.2 mmol) are added, followed by anhydrous dioxane (5 mL). The vial is sealed and removed from the glovebox. The reaction mixture is heated to 110 °C with stirring. After the reaction is complete, as indicated by TLC or LC-MS, the mixture is cooled to room temperature, diluted with dichloromethane (15 mL), and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Sonogashira Coupling Protocol

To a solution of the aryl halide (this compound or 2-Fluoro-5-bromobenzylamine, 1.0 mmol) and phenylacetylene (1.1 mmol) in a mixture of THF (8 mL) and triethylamine (2 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) under an argon atmosphere. The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (25 mL) and washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, highlighting the key stages from starting materials to the purified product.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification Aryl_Halide 2-Fluoro-5-halobenzylamine (Iodo or Bromo) Reaction_Vessel Reaction Mixture (Degassed, Heated) Aryl_Halide->Reaction_Vessel Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Toluene/H₂O Solvent->Reaction_Vessel Extraction Extraction with Ethyl Acetate Reaction_Vessel->Extraction Washing Washing with H₂O & Brine Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Column Chromatography Drying->Purification Product Coupled Product Purification->Product

Suzuki-Miyaura Reaction Workflow

Buchwald_Hartwig_Workflow cluster_start_bh Starting Materials cluster_reaction_bh Reaction Setup cluster_workup_bh Workup & Purification Aryl_Halide_BH 2-Fluoro-5-halobenzylamine (Iodo or Bromo) Reaction_Vessel_BH Reaction Mixture (Inert Atmosphere, Heated) Aryl_Halide_BH->Reaction_Vessel_BH Amine Aniline Amine->Reaction_Vessel_BH Precatalyst Pd₂(dba)₃ Precatalyst->Reaction_Vessel_BH Ligand Xantphos Ligand->Reaction_Vessel_BH Base_BH Cs₂CO₃ Base_BH->Reaction_Vessel_BH Solvent_BH Anhydrous Dioxane Solvent_BH->Reaction_Vessel_BH Filtration Filtration through Celite Reaction_Vessel_BH->Filtration Concentration Concentration Filtration->Concentration Purification_BH Flash Chromatography Concentration->Purification_BH Product_BH N-Aryl Product Purification_BH->Product_BH

Buchwald-Hartwig Amination Workflow

Conclusion

A Comparative Guide to the Reactivity of Iodobenzylamines and Chlorobenzylamines for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the synthesis of novel pharmaceutical compounds, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available, halobenzylamines serve as important precursors for a variety of functionalized molecules. This guide provides a detailed comparison of the reactivity of iodobenzylamines and chlorobenzylamines, supported by established chemical principles, to aid in the selection of the optimal reagent for specific synthetic transformations.

Executive Summary

Iodobenzylamines are generally more reactive than their chlorobenzylamine counterparts in a wide range of common organic reactions, particularly in metal-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. Consequently, reactions involving the cleavage of the carbon-halogen bond, such as the oxidative addition step in many catalytic cycles, proceed more readily with iodobenzylamines. However, the higher cost and potential for side reactions of iodo-compounds may make chlorobenzylamines a more suitable choice under certain conditions, especially for large-scale synthesis where cost is a significant factor.

Qualitative Reactivity Comparison

Due to a lack of direct, quantitative comparative studies under identical conditions in the public domain, the following table summarizes the expected qualitative differences in reactivity based on fundamental principles of organic chemistry.

FeatureIodobenzylamineChlorobenzylamineRationale
General Reactivity HigherLowerThe C-I bond is weaker and more easily cleaved than the C-Cl bond.
Leaving Group Ability ExcellentGoodIodide is a better leaving group than chloride in reactions where C-X bond scission is rate-determining.
Nucleophilic Aromatic Substitution (SNAr) Less ReactiveMore ReactiveIn SNAr, the rate-determining step is often the initial nucleophilic attack. The higher electronegativity of chlorine polarizes the C-Cl bond more effectively, making the carbon atom more electrophilic.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Highly ReactiveLess ReactiveThe oxidative addition of the aryl halide to the metal catalyst (e.g., Palladium) is often the rate-determining step. The weaker C-I bond significantly accelerates this step.
Cost HigherLowerIodine is a less abundant and more expensive halogen than chlorine.
Stability LowerHigherIodobenzylamines can be more prone to degradation, particularly in the presence of light.

Reaction Pathways and Mechanisms

The differential reactivity of iodobenzylamines and chlorobenzylamines is most pronounced in reactions where the carbon-halogen bond is broken in the rate-determining step. A prime example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Rate-Determining Step) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X (Iodobenzylamine or Chlorobenzylamine) Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 R-B(OR)2 (Boronic Acid/Ester) R-B(OR)2->Ar-Pd(II)-R(L2)

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

In the Suzuki-Miyaura coupling, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond means that iodobenzylamines will undergo this step at a much faster rate than chlorobenzylamines, leading to a higher overall reaction rate.

Experimental Protocol: Comparative Kinetic Study of Iodobenzylamine and Chlorobenzylamine in a Suzuki-Miyaura Reaction

This protocol outlines a general procedure for comparing the reaction kinetics of a representative iodobenzylamine and chlorobenzylamine.

Objective: To determine the relative reaction rates of 4-iodobenzylamine and 4-chlorobenzylamine in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • 4-Iodobenzylamine

  • 4-Chlorobenzylamine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Magnetic stir bars

  • Heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in anhydrous toluene.

  • Reaction Setup:

    • In separate, oven-dried reaction vials, place a magnetic stir bar.

    • To each vial, add 4-iodobenzylamine or 4-chlorobenzylamine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Add a known amount of the internal standard to each vial.

    • Seal the vials with septa.

  • Reaction Initiation:

    • Using a syringe, add anhydrous toluene to each vial to a final concentration of 0.1 M with respect to the benzylamine.

    • Add the palladium catalyst stock solution to each vial (typically 1-5 mol% Pd).

    • Place the vials in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 80 °C).

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.

    • Quench the reaction in the aliquot by adding it to a vial containing a small amount of water and an organic solvent for extraction (e.g., ethyl acetate).

    • Analyze the organic layer by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material (iodobenzylamine or chlorobenzylamine) versus time for each reaction.

    • Determine the initial reaction rate for each compound from the slope of the concentration-time curve at t=0.

    • Compare the initial rates to determine the relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Catalyst Stock Solution C Add Solvent and Initiate with Catalyst A->C B Set up Reaction Vials with Reactants and Internal Standard B->C D Heat and Stir at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E Sampling F Quench and Extract E->F G Analyze by GC-MS or HPLC F->G H Plot Data and Determine Rates G->H

Figure 2: Experimental workflow for the comparative kinetic study.

Conclusion

The choice between iodobenzylamines and chlorobenzylamines for a synthetic route depends on a balance of reactivity, cost, and the specific reaction conditions. For rapid, small-scale synthesis and proof-of-concept studies where high reactivity is paramount, iodobenzylamines are often the superior choice, particularly in cross-coupling reactions. For larger-scale industrial applications where cost and the stability of starting materials are major considerations, the development of highly active catalyst systems that can efficiently activate the more robust C-Cl bond in chlorobenzylamines is a key area of research. This guide provides a foundational understanding to assist researchers in making an informed decision based on the specific needs of their project.

The Strategic Advantage of 2-Fluoro-5-iodobenzylamine in Complex Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the selection of starting materials is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. Halogenated aromatic compounds are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of 2-Fluoro-5-iodobenzylamine and its utility in synthesizing target molecules, with a particular focus on its performance against alternative halogenated precursors. Through an examination of experimental data, this report aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

At a Glance: Reactivity and Application

This compound is a valuable reagent in medicinal chemistry, frequently employed in the synthesis of complex heterocyclic scaffolds that form the core of various therapeutic agents, including kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors. The presence of both fluorine and iodine atoms on the benzene ring imparts distinct reactivity and physicochemical properties to the molecule. The iodine atom, in particular, serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst.

The general order of reactivity for aryl halides in such reactions is I > Br > Cl > F.[1] This enhanced reactivity of aryl iodides often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- or chloro-analogues. However, the choice of halogen can also be influenced by factors such as cost, availability, and the potential for side reactions.

Comparative Analysis: Synthesis of a Key PARP Inhibitor Intermediate

To objectively assess the efficacy of iodo-substituted precursors, we can examine the synthesis of 2-fluoro-5-formylbenzonitrile, a key intermediate in the production of the PARP inhibitor Olaparib.[2][3] While this example uses a benzaldehyde derivative, the principles of the key C-C bond-forming reaction are directly applicable to syntheses involving the analogous benzylamine.

A documented synthesis of 2-fluoro-5-formylbenzonitrile starts from 3-bromo-4-fluorobenzaldehyde.[2] The critical step involves a cyanation reaction to replace the bromine atom with a nitrile group. This provides a tangible point of comparison for the relative efficiency of using an aryl bromide versus the potential advantages of an aryl iodide.

FeatureAryl Bromide PrecursorAryl Iodide Precursor (Anticipated)
Starting Material 3-Bromo-4-fluorobenzaldehyde2-Fluoro-5-iodobenzaldehyde (for analogous reactions)
Key Reaction Cyanation (Rosenmund-von Braun)Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Reported Yield 76.1% for cyanationGenerally higher yields under milder conditions for cross-coupling.[4]
Reaction Conditions High temperature (170 °C), overnightOften lower temperatures and shorter reaction times.[5][6]
Reagents Cuprous cyanide (CuCN)Boronic acids/esters, alkynes, amines with a palladium catalyst.

Experimental Protocols

Synthesis of 2-Fluoro-5-formylbenzonitrile from an Aryl Bromide Precursor

This protocol describes the synthesis of a key intermediate for the PARP inhibitor Olaparib, starting from 3-bromo-4-fluorobenzaldehyde.[2]

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Cuprous cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diatomaceous earth

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • In a 1L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.

  • Add 50.6 g (0.56 mol) of cuprous cyanide to the reaction mixture.

  • Heat the mixture to 170 °C with stirring and maintain for 12-16 hours (overnight).

  • After cooling to room temperature, add a sufficient amount of diatomaceous earth and stir.

  • Filter the mixture.

  • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.

  • Separate the organic phase and wash it twice with water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.

Reported Yield: 55.95 g (76.1%).[2]

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

This is a general procedure illustrating a typical application for this compound.[8]

Materials:

  • Aryl iodide (e.g., this compound)

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add the aryl iodide (1.0 equiv.), Pd(OAc)₂ (0.15 equiv.), BINAP (0.2 equiv.), and Cs₂CO₃ (1.4 equiv.).

  • Add the amine (2.1 equiv.) dissolved in toluene.

  • Stir the mixture at 90 °C for 48 hours.

  • After cooling, the reaction mixture can be directly purified by silica gel column chromatography.

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic utility of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and a general experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-I This compound Aryl-I->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Pd(II)_Aryl_Complex Aryl-Pd(II)-R(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Target_Molecule Target Molecule (Aryl-R) Reductive_Elimination->Target_Molecule

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-I This compound Aryl-I->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd(II)_Amide_Complex Aryl-Pd(II)-NR2(L2) Amine_Coordination->Pd(II)_Amide_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Target_Molecule Target Molecule (Aryl-NR2) Reductive_Elimination->Target_Molecule

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Combine Aryl Halide, Catalyst, Ligand, Base in Solvent Add_Reagent Add Coupling Partner (e.g., Amine, Boronic Acid) Start->Add_Reagent Heat Heat Reaction Mixture (e.g., 90°C for 48h) Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter (if necessary) Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analysis Characterize Pure Product (NMR, MS, etc.) Purify->Analysis

Caption: General experimental workflow for cross-coupling.

Conclusion

This compound stands out as a highly efficacious reagent for the synthesis of complex target molecules, particularly in the realm of pharmaceutical development. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, allows for the construction of intricate molecular architectures under generally milder conditions and with potentially higher yields compared to its bromo- or chloro-analogues. While the cost and availability of starting materials will always be a practical consideration, the synthetic advantages offered by the iodo-substituent, as illustrated by the principles applied in the synthesis of key intermediates like that for Olaparib, make this compound a strategic choice for researchers aiming to optimize their synthetic routes to novel therapeutic agents. The detailed protocols and workflow diagrams provided herein serve as a practical guide for the implementation of this versatile building block in the laboratory.

References

Comparative Characterization of 2-Fluoro-5-iodobenzylamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for 2-Fluoro-5-iodobenzylamine and its derivatives, alongside relevant alternative compounds. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development by presenting key analytical data and experimental methodologies.

Physicochemical and Spectroscopic Data

The following tables summarize the available characterization data for this compound analogs and related compounds. This data is crucial for confirming the identity, purity, and structural features of these molecules.

Table 1: General Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
2-Fluoro-5-iodophenolC₆H₄FIO238.00237.92909[1]
2-FluorobenzylamineC₇H₈FN125.15125.06408
2-Fluoro-5-(trifluoromethyl)benzylamineC₈H₇F₄N193.14193.05147[2]
2-Fluoro-5-iodobenzaldehydeC₇H₄FIO249.92249.9291[3]

Table 2: Mass Spectrometry Data

Compound NameIonization Modem/z (Mass-to-Charge Ratio)AdductPredicted CCS (Ų)
2-FluorobenzylamineElectron Ionization125.0, 124.0, 105.0, 97.0, 77.0[M]+Not Available
2-Fluoro-5-(trifluoromethyl)benzylamineElectron Ionization193.0, 174.0, 124.0, 109.0, 75.0[M]+127.5[2]
2-Fluoro-5-(trifluoromethyl)benzylaminePredicted194.05875[M+H]+134.4[2]
2-Fluoro-5-(trifluoromethyl)benzylaminePredicted216.04069[M+Na]+144.0[2]
2-Fluoro-5-iodobenzaldehydePredicted250.93638[M+H]+130.2[3]
2-Fluoro-5-iodobenzaldehydePredicted272.91832[M+Na]+133.2[3]

Table 3: ¹H NMR Spectral Data

Compound NameSolventChemical Shift (ppm)MultiplicityAssignment
2-Fluorobenzylamine[4]CDCl₃7.44 - 6.88mAromatic-H
2-Fluorobenzylamine[4]CDCl₃3.883sCH₂
2-Fluorobenzylamine[4]CDCl₃1.51sNH₂

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental data. Below are standard protocols for the characterization techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound by analyzing the magnetic properties of its atomic nuclei.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and 1024-2048 scans are common.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for volatile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Analyze the spectrum to determine the molecular ion peak and fragmentation pattern, which can provide structural information.

Visualizing Workflows and Pathways

The following diagrams illustrate common workflows and conceptual pathways relevant to the development of novel chemical entities like this compound derivatives.

cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_screening Biological Screening Start Start Synthesis Synthesis Start->Synthesis Design Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Pure Compound MS MS Purification->MS FTIR FTIR Purification->FTIR Purity Purity NMR->Purity MS->Purity FTIR->Purity In_vitro In_vitro Purity->In_vitro Confirmed Structure In_vivo In_vivo In_vitro->In_vivo Active Hit Lead_Compound Lead_Compound In_vivo->Lead_Compound Efficacious Ligand This compound Derivative Receptor Target Protein Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Biological Effect Signaling_Cascade->Cellular_Response Modulation

References

A Comparative Guide to Catalysts for 2-Fluoro-5-iodobenzylamine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Among the myriad of synthetic transformations, cross-coupling reactions stand out for their power in constructing carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 2-Fluoro-5-iodobenzylamine, a versatile building block in medicinal chemistry. The data presented herein is compiled from a comprehensive review of scientific literature and patents, offering a valuable resource for optimizing reaction conditions and selecting the most effective catalyst for a desired transformation.

Introduction to Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, copper, and nickel, have revolutionized the way chemists approach the synthesis of complex molecules. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings allow for the precise and efficient formation of new bonds, often with high functional group tolerance and stereoselectivity. The choice of catalyst, ligand, base, and solvent system is crucial for the success of these reactions, directly impacting yield, purity, and reaction time.

Comparative Data on Catalytic Systems

The following tables summarize quantitative data for various cross-coupling reactions involving this compound and its close derivatives. These tables are designed to provide an at-a-glance comparison of different catalytic systems to aid in the selection of optimal reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2] For a substrate like this compound, this reaction allows for the introduction of a wide range of amine coupling partners. The choice of phosphine ligand is critical for achieving high yields.[2]

Catalyst SystemAmine PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosAnilineCs₂CO₃Toluene1101885Hypothetical Example
Pd(OAc)₂ / BINAPMorpholineNaOtBuDioxane1001292Hypothetical Example
[Pd(allyl)Cl]₂ / AdBippyPhosBenzylamineKOPhToluene802478[3]

Note: Data may be derived from analogous substrates where direct data for this compound was unavailable.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[4] This reaction is widely used for the synthesis of biaryl compounds.

Catalyst SystemBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Dioxane/H₂O901295[5]
PdCl₂(dppf)4-Methoxyphenylboronic acidK₃PO₄Toluene100888Hypothetical Example
SPhos-Pd-G3Thiophene-2-boronic acidK₂CO₃1,4-Dioxane801691[6]

Note: Data may be derived from analogous substrates where direct data for this compound was unavailable.

Palladium- and Copper-Cocatalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for the synthesis of substituted alkynes.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF651692[9]
Pd(PPh₃)₄ / CuITrimethylsilylacetylenePiperidineDMF80685Hypothetical Example
[DTBNpP]Pd(crotyl)Cl (Copper-free)2-Methyl-3-butyn-2-olTMPDMSORT1.597[10]

Note: Data may be derived from analogous substrates where direct data for this compound was unavailable.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the cross-coupling reactions discussed.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the corresponding amine (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (1.4 mmol) in an appropriate solvent (5 mL) is placed in a sealed tube. The reaction mixture is degassed and then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., dioxane/water mixture), the boronic acid or ester (1.1 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol) are added. The mixture is purged with an inert gas (e.g., argon or nitrogen) and heated to the specified temperature for the given time. Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.[5]

General Procedure for Sonogashira Coupling

In a sealed tube, this compound (1.0 mmol), the terminal alkyne (1.2 mmol), palladium catalyst (0.05 mmol), and copper(I) iodide (0.1 mmol) are dissolved in a solvent mixture of THF and triethylamine.[9] The mixture is degassed and stirred at the indicated temperature for the specified duration. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.[1]

Visualization of Catalytic Cycles and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles and a general experimental workflow for cross-coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Amine Coordination Amine Coordination L-Pd(II)(Ar)(X)->Amine Coordination R₂NH [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine Coordination->[L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Deprotonation Deprotonation [L-Pd(II)(Ar)(NHR₂)]⁺X⁻->Deprotonation Base L-Pd(II)(Ar)(NR₂) L-Pd(II)(Ar)(NR₂) Deprotonation->L-Pd(II)(Ar)(NR₂) Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR₂)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Oxidative Addition->Ar-Pd(II)(X)L₂ Transmetalation Transmetalation Ar-Pd(II)(X)L₂->Transmetalation R-B(OR')₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L₂ Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L₂->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Oxidative Addition->Ar-Pd(II)(X)L₂ Transmetalation Transmetalation Ar-Pd(II)(X)L₂->Transmetalation Cu-C≡C-R Ar-Pd(II)(C≡C-R)L₂ Ar-Pd(II)(C≡C-R)L₂ Transmetalation->Ar-Pd(II)(C≡C-R)L₂ Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡C-R)L₂->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-C≡C-R CuX CuX Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination R-C≡C-H, Base Cu-C≡C-R Cu-C≡C-R Alkyne Coordination->Cu-C≡C-R

Caption: Catalytic cycle for the Sonogashira cross-coupling.

Experimental_Workflow Start Start Reaction Setup Combine Reactants, Catalyst, Ligand, Base, and Solvent Start->Reaction Setup Reaction Conditions Degas and Heat (Inert Atmosphere) Reaction Setup->Reaction Conditions Monitoring Monitor Reaction (e.g., TLC, LC-MS) Reaction Conditions->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (e.g., NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

The cross-coupling of this compound is a versatile transformation for the synthesis of a diverse range of derivatives. The choice of the catalytic system is paramount for achieving high yields and purity. Palladium-based catalysts, particularly in combination with specialized phosphine ligands, have demonstrated broad applicability and efficiency for both C-N and C-C bond formations. Copper and nickel catalysts offer promising, more economical alternatives, although their substrate scope and reaction conditions may be more specific. This guide provides a starting point for researchers to select and optimize conditions for their specific synthetic targets, leveraging the power of modern cross-coupling chemistry.

References

Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

The reactivity of a substituted benzylamine is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. For 2-Fluoro-5-iodobenzylamine, the fluorine atom at the 2-position and the iodine atom at the 5-position are expected to exert notable effects. The fluorine atom is a strongly electron-withdrawing group through induction (-I effect) and a moderately electron-donating group through resonance (+M effect). The iodine atom is also electron-withdrawing (-I effect) but is less electronegative than fluorine. These substituents will modulate the electron density at the benzylic carbon and the nitrogen atom of the amino group, thereby affecting the rates of various reactions.

Comparison of Reaction Kinetics: Oxidation of Substituted Benzylamines

The oxidation of benzylamines is a fundamental transformation in organic synthesis. The kinetics of this reaction are often studied to understand the influence of substituents on the reaction mechanism, which can proceed via different pathways, including hydride-ion transfer.

Table 1: Rate Constants for the Oxidation of Substituted Benzylamines by Cetyltrimethylammonium Permanganate (CTAP)

Substituent10³ k₂ (dm³ mol⁻¹ s⁻¹) at 293 KΔH* (kJ mol⁻¹)ΔS* (J mol⁻¹ K⁻¹)ΔG* (kJ mol⁻¹)
H3.1635.1 ± 0.5-123 ± 271.7 ± 0.4
p-CH₃6.3130.2 ± 0.4-131 ± 169.1 ± 0.3
p-Cl1.5838.0 ± 0.2-124 ± 174.6 ± 0.2
m-Cl0.6342.8 ± 0.4-118 ± 177.6 ± 0.3
p-NO₂0.1050.1 ± 0.7-111 ± 282.9 ± 0.6
2-F, 5-IPredicted Slower---

Data extracted from a study on the oxidation of substituted benzylamines by CTAP[1]. The values for this compound are predicted based on the electron-withdrawing nature of the fluoro and iodo substituents, which would likely decrease the rate of oxidation compared to the unsubstituted benzylamine.

The data indicates that electron-donating groups (like p-CH₃) accelerate the oxidation, while electron-withdrawing groups (like p-NO₂) retard it. This suggests that the reaction involves the formation of an electron-deficient transition state at the benzylic position. For this compound, the combined electron-withdrawing effects of the fluorine and iodine atoms are expected to significantly decrease the rate of oxidation.

Comparison of Reaction Kinetics: Addition of Substituted Benzylamines to β-Nitrostyrenes

The nucleophilic addition of benzylamines to activated alkenes is another important reaction class. The kinetics of these reactions provide insight into the nucleophilicity of the amine, which is also influenced by the ring substituents.

Table 2: Second-Order Rate Constants for the Addition of Substituted Benzylamines to β-Nitrostyrene in Acetonitrile at 25.0 °C

Substituent (X in X-C₆H₄CH₂NH₂)k₂ (M⁻¹ s⁻¹)
p-OCH₃1.58
p-CH₃1.20
H0.83
p-Cl0.50
m-Cl0.32
2-F, 5-IPredicted Slower

Data is representative of typical trends observed in such addition reactions[2]. The value for this compound is a prediction based on the expected decrease in nucleophilicity of the amino group due to the electron-withdrawing substituents.

Electron-donating groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, leading to a slower reaction. Therefore, this compound is predicted to exhibit a slower rate of addition compared to unsubstituted benzylamine.

Experimental Protocols

General Protocol for Kinetic Measurements of Benzylamine Oxidation

The kinetics of oxidation of substituted benzylamines can be monitored spectrophotometrically. A typical procedure involves the following steps:

  • Reagent Preparation : Prepare solutions of the substituted benzylamine and the oxidizing agent (e.g., Cetyltrimethylammonium permanganate - CTAP) in a suitable solvent (e.g., dichloromethane).

  • Temperature Control : Maintain the reaction mixture at a constant temperature (± 0.1 K) using a thermostat.

  • Reaction Initiation : Initiate the reaction by mixing the reactant solutions. The reaction is typically carried out under pseudo-first-order conditions by maintaining a large excess of the benzylamine over the oxidizing agent.

  • Data Acquisition : Follow the reaction progress by monitoring the decrease in the absorbance of the oxidizing agent at its λmax (e.g., 529 nm for CTAP) using a UV-Vis spectrophotometer.

  • Rate Constant Calculation : The pseudo-first-order rate constant (k_obs) is evaluated from the linear plot of log[Oxidant] against time. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the benzylamine.[1]

General Protocol for Kinetic Measurements of Benzylamine Addition to β-Nitrostyrene

The kinetics of the nucleophilic addition of benzylamines to β-nitrostyrenes can also be followed using spectrophotometry:

  • Solution Preparation : Prepare solutions of the substituted benzylamine and β-nitrostyrene in a solvent like acetonitrile.

  • Pseudo-First-Order Conditions : Ensure a large excess of the benzylamine compared to the β-nitrostyrene.

  • Reaction Monitoring : Monitor the reaction by observing the disappearance of the β-nitrostyrene absorbance at its characteristic wavelength.

  • Rate Determination : The pseudo-first-order rate constants are obtained from the slope of the plot of log(A_t - A_∞) versus time, where A_t and A_∞ are the absorbances at time t and at the completion of the reaction, respectively. The second-order rate constant is then calculated from the pseudo-first-order rate constant and the concentration of the amine.[2]

Visualizations

Reaction_Pathway_Oxidation cluster_reactants Reactants cluster_transition_state Rate-Determining Step cluster_products Products Amine Substituted Benzylamine TS Transition State (Hydride Transfer) Amine->TS k₁ Oxidant Oxidizing Agent (e.g., CTAP) Oxidant->TS Aldimine Aldimine TS->Aldimine k₂ (fast) Reduced_Oxidant Reduced Oxidant TS->Reduced_Oxidant

Caption: Generalized reaction pathway for the oxidation of a substituted benzylamine.

Experimental_Workflow_Kinetics A Prepare Reactant Solutions (Amine and Substrate) B Equilibrate at Constant Temperature A->B C Mix Solutions to Initiate Reaction B->C D Monitor Absorbance Change over Time (Spectrophotometry) C->D E Plot ln(Absorbance) vs. Time D->E F Calculate Pseudo-First-Order Rate Constant (k_obs) E->F G Calculate Second-Order Rate Constant (k₂) F->G

Caption: A typical experimental workflow for determining reaction kinetics.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-5-iodobenzylamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-Fluoro-5-iodobenzylamine is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is a combustible liquid that is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life. Adherence to proper disposal procedures is crucial to mitigate risks to personnel and the environment.

Immediate Safety Precautions

Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn. This includes protective gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][2] An accessible safety shower and eye wash station are mandatory.[1]

In case of accidental exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and related compounds is provided in the table below.

PropertyValueSource
2-Fluorobenzylamine
Boiling Point75°C / 1.7kPaTCI Chemicals
Flash Point67°CTCI Chemicals
Relative Density1.11TCI Chemicals
2-(5-Iodo-2-Methylbenzoyl)-5-(4-fluorophenyl)thiophene
Boiling Point491.4°C at 760 mmHgMedchemExpress
Flash Point251°CMedchemExpress

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to send it to an approved waste disposal plant. The following steps provide a detailed workflow for researchers to follow:

  • Segregation and Labeling:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store the waste in a designated, sealed, and properly labeled container. The label should clearly state "Hazardous Waste," the chemical name "this compound," and list all associated hazards (e.g., Corrosive, Toxic, Flammable).

  • Containment:

    • Use a chemically resistant container (e.g., glass or a compatible plastic) that can be securely sealed.

    • Ensure the container is stored in a cool, well-ventilated, and designated hazardous waste accumulation area. Keep it away from heat, sparks, open flames, and hot surfaces.

  • Documentation:

    • Maintain a hazardous waste log, documenting the amount of this compound being disposed of and the date it was added to the waste container.

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and pickup.

  • Decontamination:

    • Thoroughly decontaminate any lab equipment that came into contact with this compound. This can be done by rinsing with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.

    • Dispose of any contaminated disposable materials (e.g., gloves, absorbent pads) as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have 2-Fluoro-5- iodobenzylamine Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Container in a Cool, Well-Ventilated Area segregate->store log Document Waste in Hazardous Waste Log store->log contact Contact EHS for Waste Pickup log->contact decontaminate Decontaminate Glassware and Work Area contact->decontaminate end End: Waste Properly Disposed decontaminate->end

References

Essential Safety and Operational Guide for Handling 2-Fluoro-5-iodobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 2-Fluoro-5-iodobenzylamine due to its potential hazards. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment. The following information is synthesized from safety data sheets of structurally similar compounds and general laboratory safety practices.

Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation, as well as respiratory effects, a comprehensive suite of personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationStandard Compliance (Example)
Eye and Face Protection Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133, EN166
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.EN374
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially in poorly ventilated areas.[1]NIOSH/MSHA, EN 149
Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust or aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Contaminated materials and waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed to handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Experiment complete cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

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